3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
Description
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Properties
IUPAC Name |
3-(2,6-difluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGVCYLEQGQJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(C=CC=C2F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-03-4 | |
| Record name | 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(2,6-Difluorophenyl)oxetan-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound. This compound is a valuable building block for drug discovery and development, merging the unique structural and physicochemical advantages of the oxetane ring with the electronic influence of a difluorinated phenyl group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its application. We will delve into its physicochemical characteristics, spectroscopic profile, analytical quantification methods, and essential safety protocols, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
This compound is a substituted oxetane derivative. The core structure features a four-membered oxetane ring, which has gained significant attention in medicinal chemistry. Replacing more common groups like gem-dimethyl or carbonyls with an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1] The presence of the 2,6-difluorophenyl moiety significantly influences the molecule's electronic properties and potential for hydrogen bonding interactions. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for biological assays and formulation development.[2]
Caption: Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | 3-(2,6-difluorophenyl)oxetan-3-amine;hydrochloride | [3] |
| Molecular Formula | C₉H₁₀ClF₂NO | [3] |
| Molecular Weight | 221.63 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Canonical SMILES | C1C(CO1)(C2=C(C=CC=C2F)F)N.Cl | [3] |
| InChI Key | MFKMJZHUKOFYIX-UHFFFAOYSA-N (free base) | [3] |
| Appearance | White to off-white solid (predicted) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][5] | N/A |
| Melting Point | Data not available. | [4] |
| pKa | Data not available; the primary amine confers basicity. | N/A |
| XlogP (predicted) | 0.5 (for free base) | [3] |
Synthesis and Purification
The synthesis of 3-substituted oxetan-3-amine hydrochlorides typically culminates in an acid-mediated deprotection of a suitable nitrogen-protected precursor. A common and industrially scalable approach involves the removal of a tert-butyloxycarbonyl (Boc) or a sulfinyl protecting group from the amine using a solution of hydrogen chloride.[6]
The choice of an HCl solution in a non-aqueous solvent like methanol, dioxane, or dichloromethane is critical. It allows for the simultaneous deprotection of the amine and the in-situ formation of the hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its isolation via precipitation and filtration.
Caption: Final deprotection and salt formation workflow.
Representative Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the N-Boc protected 3-(2,6-Difluorophenyl)oxetan-3-amine precursor in dichloromethane (DCM) or methanol at room temperature.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Add a 4M solution of HCl in methanol or dioxane dropwise with stirring.[6] The molar ratio of HCl to the precursor should be in excess (e.g., 3-5 equivalents) to ensure complete deprotection.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours or until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Precipitation: To facilitate precipitation of the product, an anti-solvent such as methyl tert-butyl ether (MTBE) can be added to the reaction mixture.[6]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold MTBE or another suitable non-polar solvent to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final this compound.
Spectroscopic and Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and quantity of the target compound. A combination of mass spectrometry, NMR, and chromatography is typically employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this primary amine, Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization to improve volatility and peak shape.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is often more direct. The predicted mass-to-charge ratios (m/z) for the free base are valuable for interpretation.
Table 2: Predicted m/z for Adducts of the Free Base (C₉H₉F₂NO)
| Adduct | m/z |
| [M+H]⁺ | 186.07250 |
| [M+Na]⁺ | 208.05444 |
| [M+K]⁺ | 224.02838 |
| [M-H]⁻ | 184.05794 |
| Data sourced from PubChemLite prediction.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not publicly available, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the difluorophenyl ring, which would be split by both neighboring protons and through-space fluorine couplings. The four protons of the oxetane ring would likely appear as two distinct multiplets in the 4.0-5.0 ppm region. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The quaternary carbon of the oxetane ring bonded to the phenyl group and nitrogen would be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretching: A broad absorption band in the 2400-2800 cm⁻¹ range is characteristic of the ammonium salt (R-NH₃⁺).[8]
-
Aromatic C=C Stretching: Peaks around 1600-1450 cm⁻¹.
-
C-F Stretching: Strong, sharp absorptions typically found in the 1350-1100 cm⁻¹ region.
-
C-O-C Stretching: A distinct band for the cyclic ether (oxetane) would be expected around 1100-1000 cm⁻¹.
Proposed Analytical Methodologies
For quantification in research and quality control settings, a validated chromatographic method is necessary.
Caption: Proposed workflows for quantification and identification.
This is the preferred method for routine quantification due to its robustness and simplicity. The aromatic ring provides a strong chromophore for UV detection.[9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic or trifluoroacetic acid. The acid ensures the analyte remains protonated for good peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~215 nm or another UV maximum.[9]
-
Protocol:
-
Prepare a stock solution of the hydrochloride salt in the mobile phase.
-
Generate a calibration curve using a series of dilutions.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
Inject samples and standards onto the HPLC system.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve.
-
GC-MS provides excellent selectivity and structural confirmation. However, the primary amine is highly polar and requires derivatization to block the active hydrogens, thereby increasing volatility and preventing poor peak shape.[7]
-
Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common choice for acylating primary amines.[7]
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms).[10]
-
Protocol:
-
Dissolve a known quantity of the sample in a dry, aprotic solvent (e.g., ethyl acetate).
-
Add an excess of TFAA and a mild base (e.g., pyridine), if necessary.
-
Heat the reaction mixture (e.g., 60 °C for 30 minutes) to complete the derivatization.
-
Cool the sample and inject an aliquot into the GC-MS.
-
Analyze using both full scan mode for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.[10]
-
Chemical Stability and Reactivity
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, open flames, and hot surfaces.[11] The material may be air-sensitive.[11]
-
Light Sensitivity: Protect from direct sunlight.[4]
Reactivity Profile
The reactivity is dominated by the primary ammonium group and the oxetane ring.
-
Amine Group: In its free base form, the primary amine is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination. As the hydrochloride salt, its nucleophilicity is masked, but it can be readily deprotonated with a base.
-
Oxetane Ring: The four-membered ether ring is more stable than an epoxide but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions. This property is a key consideration in assessing potential metabolic pathways and in designing synthetic routes where the ring must remain intact.
-
Aromatic Ring: The 2,6-difluoro substitution makes the phenyl ring electron-deficient and deactivates it towards electrophilic aromatic substitution.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data from structurally related amine hydrochlorides.
-
Hazard Classification: May cause skin irritation or burns and serious eye damage.[11][12] Harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or spray.[11] Keep the container tightly closed when not in use. Ground and bond containers when transferring material to prevent static discharge.[11]
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Skin: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
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The Ascendancy of 3,3-Disubstituted Oxetanes: A Technical Guide for Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has propelled the exploration of unique three-dimensional scaffolds in medicinal chemistry. Among these, the 3,3-disubstituted oxetane motif has emerged as a powerful tool for drug designers. This guide provides an in-depth technical analysis of the strategic application of 3,3-disubstituted oxetanes, moving beyond their conceptual appeal to detail the underlying principles of their design, synthesis, and impact on drug-like properties. We will explore their role as versatile bioisosteres, their influence on physicochemical parameters, and provide practical, field-proven synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable structural unit to overcome contemporary challenges in medicinal chemistry.
Introduction: Beyond Flatland – The Strategic Imperative for 3D Scaffolds
The dominance of flat, aromatic structures in drug discovery has been challenged by the need for molecules with improved physicochemical properties and the ability to engage with complex protein topographies.[1] Saturated, three-dimensional scaffolds offer a route to escape "flatland," providing access to novel chemical space and enhancing properties such as solubility and metabolic stability.[1] The 4-membered oxetane ring, a polar heterocycle, has garnered significant attention in this context.[1][2] This guide will specifically focus on the 3,3-disubstituted oxetane subclass, which offers the unique advantage of introducing steric bulk and modulating molecular properties without the complication of a new chiral center.[3][4]
The 3,3-Disubstituted Oxetane Motif: A Bioisosteric Chameleon
A cornerstone of the utility of 3,3-disubstituted oxetanes lies in their capacity to act as effective bioisosteres for commonly employed, yet often problematic, functional groups. This bioisosteric replacement is not merely a structural swap but a strategic intervention to fine-tune a molecule's properties.
A Superior Alternative to the gem-Dimethyl Group
The gem-dimethyl group is a classic medicinal chemistry tool used to block metabolically labile positions and to provide steric bulk. However, its introduction invariably increases lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[5] In a seminal contribution, Carreira and coworkers demonstrated that replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can effectively shield adjacent sites from metabolism without the associated lipophilicity penalty.[3][5] The polar nature of the oxetane's oxygen atom can lead to a significant improvement in aqueous solubility.[6]
Causality in Action: The choice to replace a gem-dimethyl group with a 3,3-disubstituted oxetane is driven by the need to mitigate metabolic instability at a specific position without compromising, and ideally improving, the compound's solubility profile. The oxetane's oxygen atom acts as a hydrogen bond acceptor, enhancing interactions with water and thereby boosting solubility.[4]
A Stable Surrogate for the Carbonyl Group
The carbonyl group, while a key pharmacophoric element, can be susceptible to metabolic reduction and may possess undesirable reactivity. 3,3-Disubstituted oxetanes have emerged as compelling isosteres for ketones, mimicking the carbonyl's dipole moment and hydrogen bonding capabilities while offering enhanced metabolic stability.[1][4] This is particularly relevant for diaryl ketones, which can have liabilities related to photoreactivity.[4]
Physicochemical Impact: Fine-Tuning Molecular Properties
The incorporation of a 3,3-disubstituted oxetane can profoundly and predictably alter a molecule's physicochemical properties.
Solubility and Lipophilicity
The inherent polarity of the oxetane ring generally leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility.[4][7] This effect is, however, context-dependent and can be influenced by the nature of the substituents at the 3-position. For instance, fluorinated alkyl groups at the 3-position can increase lipophilicity while still providing the metabolic benefits of the oxetane core.[8]
Metabolic Stability
3,3-Disubstituted oxetanes are generally more robust towards ring-opening reactions compared to other substituted oxetanes, contributing to their enhanced metabolic stability.[2][3] They can also redirect metabolic clearance pathways away from cytochrome P450 enzymes towards microsomal epoxide hydrolase (mEH), which can be advantageous in mitigating drug-drug interactions.[7]
Acidity and Basicity Modulation
The electron-withdrawing nature of the oxetane ring can influence the pKa of neighboring functional groups. For example, the introduction of an oxetane can lower the pKa of adjacent carboxylic acids by up to three units compared to a gem-dimethyl or cyclobutyl group.[9][10] This can have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Comparative Physicochemical Properties
| Bioisosteric Replacement | Change in logD | Change in Solubility | Impact on Metabolic Stability | pKa Modulation |
| gem-dimethyl → 3,3-disubstituted oxetane | Decrease | Increase[6] | Generally Increased[3][5] | N/A |
| Carbonyl → 3,3-disubstituted oxetane | Variable[4][11] | Generally Increased | Increased[1][4] | N/A |
| Cyclopropyl → 3-carboxy-oxetane | Decrease | Increase | Variable | Decreases pKa[8] |
| Cyclobutyl → 3-carboxy-oxetane | Decrease | Increase | Variable | Decreases pKa[8] |
Synthetic Strategies: Accessing 3,3-Disubstituted Oxetanes
The synthetic accessibility of 3,3-disubstituted oxetanes has historically been a barrier to their widespread adoption. However, recent advances have provided robust and scalable methods for their preparation.
Classical Cyclization Approaches
The Williamson etherification of a 1,3-diol is a traditional and reliable method for constructing the oxetane ring.[5] This typically involves the monotosylation of the diol followed by intramolecular cyclization under basic conditions.
Experimental Protocol: Williamson Etherification for 3,3-Disubstituted Oxetane Synthesis
-
Monotosylation: To a solution of the 3,3-disubstituted-1,3-propanediol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portionwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Cyclization: Dissolve the crude tosylate in tetrahydrofuran (THF) and add sodium hydride (1.2 equivalents) at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Modern Synthetic Methodologies
More recent innovations have focused on the development of more convergent and versatile routes to 3,3-disubstituted oxetanes. These include:
-
Nucleophilic attack on oxetane Michael acceptors: Carreira and coworkers developed a method starting from oxetan-3-one to generate Michael acceptors for the introduction of various substituents.[3]
-
Generation of oxetane carbocations: The formation of oxetane- and azetidine-benzylic carbocations provides a general strategy to access valuable 3,3-disubstituted derivatives.[1]
-
Defluorosulfonylative coupling: This method allows for the coupling of oxetane sulfonyl fluorides with a variety of nucleophiles.[2]
-
Decarboxylative arylation: Metallaphotoredox catalysis enables the decarboxylative arylation of oxetane amino acids.[2]
Diagram: Synthetic Pathways to 3,3-Disubstituted Oxetanes
Caption: Key synthetic routes to 3,3-disubstituted oxetanes.
Case Studies: 3,3-Disubstituted Oxetanes in Clinical Candidates
The successful incorporation of 3,3-disubstituted oxetanes into numerous clinical candidates underscores their value in drug discovery.[2][3] For example, the Bruton's tyrosine kinase (BTK) inhibitor Rilzabrutinib, recently approved, features a 3,3-disubstituted oxetane moiety.[3] The inclusion of the oxetane was crucial for optimizing the physicochemical properties of the molecule.[3]
Conclusion and Future Outlook
3,3-Disubstituted oxetanes have transitioned from a niche structural curiosity to a mainstream tool in the medicinal chemist's arsenal. Their ability to serve as effective bioisosteres for problematic functional groups, coupled with their positive impact on key physicochemical properties, makes them a highly attractive motif for modern drug discovery. While synthetic challenges remain, ongoing innovations in synthetic methodology are continually expanding the accessibility and diversity of these valuable building blocks.[2][12] The continued exploration of 3,3-disubstituted oxetanes is poised to deliver the next generation of therapeutics with enhanced efficacy and safety profiles.
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Litskan, E., Lynnyk, S., Shypov, R., Vashchenko, B., Granat, D., Grygorenko, O., ... & Ryabukhin, S. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Huskey, S. E., ... & Grosso, J. A. (2012). Application of the oxetane motif in the design of a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. Journal of medicinal chemistry, 55(7), 3414-3426. [Link]
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Rojas, J. J. (2022). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Imperial College London. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Early-Stage Drug Development
The journey of a promising new chemical entity (NCE) from laboratory discovery to a viable therapeutic agent is fraught with challenges. Among the most critical early hurdles is the determination of its physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, clinical efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in modern medicinal chemistry.
The incorporation of unique structural motifs, such as the oxetane ring, has become a strategic approach in drug design to modulate key properties like metabolic stability, lipophilicity, and, notably, aqueous solubility.[1][2][3][4] Understanding the interplay between the various functional groups within this molecule—the polar oxetane, the lipophilic difluorophenyl ring, the basic amine, and its hydrochloride salt form—is essential for predicting its behavior in both aqueous and organic media. This knowledge is not merely academic; it directly informs critical decisions in formulation development, route of administration, and the design of subsequent preclinical and clinical studies. As a senior application scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate these studies but also to adapt and troubleshoot them for their specific research contexts.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of 3-(2,6-difluorophenyl)oxetan-3-amine HCl is a direct consequence of its molecular architecture. A nuanced understanding of each component is crucial for interpreting its solubility behavior.
-
The Oxetane Ring: This four-membered cyclic ether is a key feature. The oxygen atom in the oxetane ring is a hydrogen bond acceptor, which can significantly enhance aqueous solubility.[1] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, depending on the molecular context.[1][4] The polar nature of the oxetane can also influence the overall three-dimensional shape of the molecule, which can impact crystal lattice energy and, consequently, solubility.[3]
-
The 2,6-Difluorophenyl Group: This aromatic ring contributes to the lipophilicity of the molecule. The two fluorine atoms are highly electronegative and can engage in dipole-dipole interactions, but their primary effect is to increase the hydrophobicity of this portion of the molecule.
-
The Amine Group and its Hydrochloride Salt: The primary amine is a basic center and a hydrogen bond donor and acceptor. In its free base form, its solubility in water would be limited. However, as a hydrochloride salt, the amine is protonated, forming an ammonium chloride ion pair. This ionic character dramatically increases its polarity and, therefore, its aqueous solubility.[5] The pKa of the amine is a critical parameter, as it dictates the pH at which the molecule transitions between its more soluble ionized form and its less soluble free base form.
Theoretical Framework: Predicting Solubility Behavior
The interplay of these structural features suggests a distinct solubility profile:
-
Aqueous Solubility: Due to the hydrochloride salt form, the compound is expected to exhibit good solubility in water and aqueous buffer systems.[5] The solubility will, however, be pH-dependent. At low pH, the amine will be fully protonated, maximizing solubility. As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the less soluble free base, leading to a decrease in solubility.
-
Organic Solvent Solubility: The solubility in organic solvents will be a function of solvent polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the oxetane oxygen and the protonated amine, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors for the protonated amine, likely resulting in moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The ionic nature of the hydrochloride salt will severely limit solubility in these solvents.[5] The lipophilic difluorophenyl group alone is insufficient to overcome the strong ionic interactions.
-
Experimental Determination of the Solubility Profile
A robust experimental plan is essential to accurately quantify the solubility of 3-(2,6-difluorophenyl)oxetan-3-amine HCl. The following protocols are based on established industry standards and regulatory guidelines.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8][9] It is a reliable technique that allows for the determination of thermodynamic solubility.
Experimental Workflow for Aqueous Solubility
Caption: Shake-flask method for aqueous solubility.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[8]
-
Sample Preparation: Add an excess of 3-(2,6-difluorophenyl)oxetan-3-amine HCl to vials containing a known volume of each buffer. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[8][10] Agitate the samples for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.
Organic Solvent Solubility Determination
A similar shake-flask approach can be used to determine solubility in a range of organic solvents with varying polarities.
Experimental Workflow for Organic Solvent Solubility
Caption: Shake-flask method for organic solvent solubility.
Step-by-Step Protocol:
-
Solvent Selection: Choose a representative panel of organic solvents, including polar protic (e.g., methanol, ethanol), polar aprotic (e.g., dimethyl sulfoxide, acetonitrile), and nonpolar (e.g., ethyl acetate, dichloromethane, hexane) solvents.
-
Sample Preparation and Equilibration: Following the same principles as the aqueous solubility determination, add an excess of the compound to each solvent and allow it to equilibrate at a controlled temperature (e.g., 25 °C).
-
Phase Separation and Quantification: Separate the solid and analyze the supernatant using a validated HPLC-UV method.
Potentiometric Titration for pKa and pH-Dependent Solubility
Potentiometric titration is a powerful technique to determine the pKa of the ionizable amine group and to map the pH-solubility profile more finely.[12][13][14][15][16] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Logical Flow for pKa and pH-Solubility Determination
Caption: Potentiometric titration workflow.
Anticipated Solubility Profile: Data and Interpretation
The experimental data can be effectively summarized in tabular format for clear comparison.
Table 1: Predicted Aqueous Solubility of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl at 37 °C
| Buffer System | pH | Predicted Solubility (mg/mL) | Classification |
| Simulated Gastric Fluid | 1.2 | > 10 | Highly Soluble |
| Acetate Buffer | 4.5 | 1 - 10 | Soluble |
| Simulated Intestinal Fluid | 6.8 | 0.1 - 1 | Sparingly Soluble |
Interpretation: The high solubility at low pH is attributed to the fully protonated amine. As the pH approaches the pKa of the amine (likely in the range of 7-9), the proportion of the less soluble free base increases, leading to a significant drop in solubility.
Table 2: Predicted Solubility in Organic Solvents at 25 °C
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale |
| Methanol | 5.1 | > 20 | Polar protic, strong H-bonding |
| Ethanol | 4.3 | > 15 | Polar protic, good H-bonding |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 30 | Highly polar aprotic, strong H-bond acceptor |
| Acetonitrile | 5.8 | 5 - 15 | Polar aprotic, moderate interactions |
| Ethyl Acetate | 4.4 | < 1 | Moderately polar, poor for ionic salts |
| Dichloromethane | 3.1 | < 0.1 | Low polarity, unable to solvate ions |
| Hexane | 0.1 | < 0.01 | Nonpolar, incompatible with ionic salts |
Interpretation: The data will likely show a strong correlation between solvent polarity and solubility. The ionic nature of the hydrochloride salt dominates its solubility behavior, favoring polar solvents that can effectively solvate the charged species.
Implications for Drug Development
A comprehensive understanding of the solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine HCl has several critical implications for its development as a therapeutic agent:
-
Formulation Strategy: The pH-dependent aqueous solubility suggests that for oral administration, the formulation must ensure dissolution in the higher pH environment of the small intestine. Strategies such as the use of solubilizing excipients or the development of amorphous solid dispersions may be necessary.[11][17]
-
Route of Administration: The high solubility in aqueous solutions at low pH makes it a good candidate for parenteral formulations, provided stability is adequate.
-
Biopharmaceutics Classification System (BCS): The solubility data is a key component of the BCS classification, which helps to predict the in vivo performance of the drug.[6][17]
-
Process Chemistry: The solubility in organic solvents is crucial for designing efficient crystallization and purification processes.
Conclusion
The solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine HCl is a complex interplay of its constituent chemical moieties. The presence of the oxetane ring and the hydrochloride salt form are anticipated to confer good aqueous solubility at lower pH, a critical attribute for many drug candidates. However, the pH-dependent nature of its solubility and its poor solubility in nonpolar organic solvents present specific challenges and considerations for formulation and process development. The experimental protocols and theoretical framework presented in this guide provide a robust foundation for researchers and drug development professionals to thoroughly characterize this and similar molecules, enabling data-driven decisions that are crucial for advancing new chemical entities through the development pipeline.
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3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride CAS number and molecular weight
An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride: A Modern Scaffold for Drug Discovery
Introduction: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paramount objective. The challenge is not merely to identify potent ligands for biological targets but to engineer molecules that possess the requisite physicochemical characteristics for clinical success. This compound emerges as a compound of significant interest, not from a long history of application, but from the strategic combination of two powerful medicinal chemistry motifs: the oxetane ring and the 2,6-difluorophenyl group.
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying scientific rationale for its design and potential application. As Senior Application Scientists, our goal is to illuminate the "why"—the causal links between molecular structure, physicochemical properties, and strategic value in drug development programs.
PART 1: Core Compound Properties and Data
A foundational understanding begins with the compound's basic identifiers and properties. This data serves as the cornerstone for all subsequent experimental and analytical work.
| Property | Value |
| CAS Number | 2442223-81-0 |
| Molecular Formula | C₉H₁₀F₂NO · HCl |
| Molecular Weight | 237.65 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Expected to be high in aqueous solutions |
| pKa (Amine) | Predicted to be lower than acyclic analogs |
PART 2: The Scientific Rationale: A Synthesis of Enabling Moieties
The true value of this compound lies in the synergistic interplay of its constituent parts. The decision to incorporate an oxetane ring or a difluorophenyl group is a deliberate choice aimed at overcoming common challenges in drug development.
The Oxetane Ring: A "Metabolic Steering" Group and Solubility Enhancer
The four-membered oxetane ring has gained significant traction as a versatile tool in medicinal chemistry.[1][2] Its incorporation is a strategic move to impart several beneficial properties:
-
Improved Metabolic Stability: A primary driver for using oxetanes is to direct metabolism away from pathways catalyzed by cytochrome P450 (CYP450) enzymes.[3] Most drug-drug interactions (DDIs) arise from the inhibition or induction of specific CYP isozymes.[3] By introducing the sterically constrained and polar oxetane, chemists can shield metabolically labile sites or present a less favorable substrate for CYP enzymes, thus improving a compound's half-life and reducing DDI risk.[3]
-
Enhanced Aqueous Solubility: The polar oxygen atom within the constrained ring acts as a strong hydrogen bond acceptor, often leading to a significant, and sometimes dramatic, increase in aqueous solubility compared to non-polar analogs like a gem-dimethyl or cyclobutyl group.[1][4] This is a critical parameter for achieving good oral bioavailability.
-
Modulation of Amine Basicity: When placed adjacent to an amine, as in this compound, the electron-withdrawing nature of the oxetane's oxygen atom attenuates the basicity (lowers the pKa) of the amine.[1][5] This is a crucial tactic to fine-tune a molecule's ionization state at physiological pH, which can reduce off-target effects (e.g., hERG channel binding) and optimize cell permeability.[5]
-
Vectorial Exit in Lipophilic Pockets: The compact, polar, and three-dimensional nature of the oxetane allows it to serve as a "hydrophilic vector," enabling a molecule to extend out of a greasy binding pocket towards the solvent-exposed surface without introducing excessive lipophilicity.[4]
The 2,6-Difluorophenyl Moiety: A Tool for Metabolic Blocking and Conformational Control
The strategic placement of fluorine atoms on an aromatic ring is a time-tested strategy in drug design. The 2,6-difluoro substitution pattern is particularly noteworthy:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the positions ortho to the point of attachment (the C-F bonds flank the bond to the oxetane ring) effectively blocks aromatic hydroxylation at those sites, a common route of metabolism.
-
Conformational Restriction: The steric bulk of the two ortho-fluorine atoms restricts the rotation of the phenyl ring relative to the oxetane. This conformational lock can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for its target.
-
Modulation of Electronics: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which can alter its interaction with biological targets (e.g., reducing unwanted π-π stacking) and modulate the pKa of the proximal amine.
PART 3: Synthesis and Analytical Protocols
A robust and scalable synthetic route coupled with validated analytical methods are prerequisites for advancing any compound in a research program.
Proposed Synthetic Pathway
While specific literature for this exact molecule is sparse, a plausible synthetic route can be extrapolated from patents detailing the synthesis of structurally related compounds, such as 3-(difluoromethyl)oxetane-3-amine hydrochloride.[6] The proposed pathway involves the construction of the key C-C bond followed by deprotection steps.
Step-by-Step Methodology (Conceptual):
-
Preparation of the Aryl Nucleophile: 1,3-difluorobenzene is subjected to ortho-lithiation using a strong base like n-butyllithium at low temperature (-78 °C) to generate a highly reactive 2,6-difluorophenyl lithium species.
-
Nucleophilic Addition: The protected oxetan-3-one derivative (e.g., with a tert-butanesulfinamide group to form a ketimine) is dissolved in an aprotic solvent like THF. The freshly prepared 2,6-difluorophenyl lithium is then added dropwise to the solution, leading to the formation of the crucial carbon-carbon bond.
-
Deprotection and Salt Formation: The resulting protected amine intermediate is treated with a strong acid, such as hydrochloric acid in dioxane or methanol. This cleaves the protecting group (e.g., the tert-butylsulfinyl group) and concurrently forms the hydrochloride salt, which often aids in purification via crystallization.
Quality Control: Analytical Methodologies
Ensuring the identity, purity, and stability of the synthesized compound is critical. The following are standard, self-validating protocols for lot release and characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for quantifying the analyte and detecting potential impurities.
-
Principle: The compound is separated from impurities on a reverse-phase column based on polarity, and its concentration is measured by its absorbance of UV light.[7]
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm, with secondary monitoring at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in 50:50 acetonitrile:water.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dissolve test samples in the same diluent to a target concentration of ~50 µg/mL and filter through a 0.22 µm syringe filter before injection.
-
-
Validation: The method is validated by assessing linearity (R² > 0.999), accuracy (spike recovery of 98-102%), precision (%RSD < 2%), and limit of detection (LOD).
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides unambiguous confirmation of the compound's molecular weight.
-
Principle: The compound is first separated by HPLC and then ionized and detected by a mass spectrometer, which measures its mass-to-charge ratio (m/z).
-
Instrumentation: An LC-MS system, typically coupling the HPLC setup from Protocol 1 to a quadrupole or time-of-flight (TOF) mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at approximately m/z 202.08.
-
Data Analysis: The extracted ion chromatogram for the target m/z should correspond to the major peak in the UV chromatogram, confirming its identity.
-
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Precision Engineering of Drug Scaffolds: The Oxetane Amine Advantage
Executive Summary
In modern medicinal chemistry, the "Magic Methyl" effect—adding a methyl group to boost potency—often comes at the cost of increased lipophilicity (LogP) and metabolic liability. The oxetane amine moiety has emerged as a superior alternative, offering a unique "conformational lock" that restricts bond rotation while simultaneously lowering LogD and modulating basicity.[1] This guide analyzes the structural and synthetic utility of oxetane amines, specifically 3-aminooxetanes and spirocyclic oxetane amines, as high-value bioisosteres for gem-dimethyl, carbonyl, and morpholine groups.[1][2]
Part 1: The Physicochemical Rationale[3]
The "Gem-Dimethyl" vs. Oxetane Paradigm
The gem-dimethyl group is a classic tool for introducing steric bulk to restrict conformation (the Thorpe-Ingold effect). However, it adds lipophilicity.[1][3] The oxetane ring (C3H6O) is isosteric to the gem-dimethyl group in terms of steric volume but introduces a profound electronic shift.
-
Lipophilicity (LogD): Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0–1.3 units due to the polarity of the ether oxygen.
-
Metabolic Stability: The oxetane ring blocks metabolic "soft spots." Unlike the labile methyl protons of a gem-dimethyl group, the C-H bonds on the oxetane ring are deactivated toward CYP450 oxidation due to the electron-withdrawing oxygen.
Basicity Modulation (The pKa Cliff)
One of the most critical applications of oxetane amines is the modulation of amine basicity. High basicity in drug molecules often correlates with hERG channel inhibition (cardiotoxicity) and poor membrane permeability (if highly ionized).[1]
-
Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine.
-
Impact: This reduces the pKa of the amine by 2.5 to 3.0 units compared to the corresponding cyclohexyl or gem-dimethyl analogs.
-
Result: A piperidine nitrogen that might normally have a pKa of ~9.5 can be modulated to ~6.5–7.0 when spiro-fused to an oxetane, ensuring a higher fraction of neutral species at physiological pH (7.[1]4) and improving passive permeability.
Conformational Restriction Mechanics
Oxetanes are not perfectly flat; they exhibit a slight pucker (approx.[1] 8.7°).[1] However, compared to cyclobutane (pucker ~30°), they are relatively planar.[1] When substituted at the 3-position, the oxetane ring acts as a rigid spacer that directs substituent vectors with high precision.
Table 1: Comparative Physicochemical Metrics
| Feature | Gem-Dimethyl (–C(Me)2–) | Cyclobutane | Oxetane |
| Steric Volume | Medium | Medium | Medium (Similar to gem-dimethyl) |
| LogP Impact | Increases (+0.5 to +0.8) | Increases | Decreases (-0.5 to -1.3) |
| H-Bonding | None | None | Acceptor (Lewis Base) |
| Metabolic Liability | High (Methyl oxidation) | Medium | Low (Blocked) |
| pKa Effect on Amine | Negligible | Slight decrease | Significant decrease (-3 units) |
Part 2: Synthetic Architecture
Synthesizing 3,3-disubstituted oxetanes and 3-aminooxetanes has historically been challenging due to ring strain (~106 kJ/mol).[1] However, recent "strain-release" methodologies have revolutionized access to these scaffolds.[1]
Strategic Synthesis: The Strain-Release Protocol
A robust, modern approach for synthesizing 3-aminooxetanes—specifically as amide bioisosteres—utilizes the reaction of oxetan-3-one with benzotriazole to form a "spring-loaded" intermediate.[4][5][6] This method, highlighted by Soós et al. (2024), avoids harsh conditions that might open the ring.[1]
Experimental Protocol: Synthesis of 3-Aminooxetanes via Benzotriazole Adducts
Objective: Synthesis of a 3-substituted-3-aminooxetane from oxetan-3-one.
Reagents:
-
Benzotriazole (BtH)[1]
-
Grignard reagent (R-MgBr) or Organozinc reagent[1]
-
Solvent: Dichloromethane (DCM) and THF (anhydrous)[1]
Step-by-Step Methodology:
-
Formation of the Aminal (Spring-Loaded Intermediate):
-
Dissolve oxetan-3-one (1.0 equiv) and benzotriazole (1.0 equiv) in DCM (0.5 M).
-
Add the secondary amine (1.0 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The benzotriazole acts as a temporary leaving group, forming a stable aminal precipitate or solution.[1]
-
Purification: If precipitated, filter and wash with cold ether.[1] If soluble, concentrate in vacuo.[1] (Note: These intermediates are generally stable).[1]
-
-
Nucleophilic Displacement (Strain-Release):
-
Dissolve the benzotriazole-aminal intermediate in anhydrous THF under Argon.
-
Cool to 0 °C.
-
Slowly add the Grignard reagent (R-MgBr, 1.2 equiv) or Organozinc reagent.[1]
-
Mechanism:[1][5][7][10] The organometallic reagent coordinates to the oxygen, facilitating the departure of the benzotriazole anion while the nucleophile attacks the C3 position.
-
Stir for 2–4 hours, monitoring by TLC/LCMS.
-
-
Work-up:
Visualizing the Synthetic Logic
Figure 1: Strain-release driven synthesis of amino-oxetanes, leveraging the reactivity of the oxetan-3-one core without compromising ring integrity.[4][5][6]
Part 3: Case Studies in Optimization
Case Study 1: Metabolic Stability & Solubility (GNE-555)
Challenge: In the development of mTOR inhibitors, early leads containing gem-dimethyl groups suffered from rapid oxidative metabolism (CYP3A4) and poor aqueous solubility. Oxetane Solution: Genentech researchers replaced the gem-dimethyl/THF moiety with a methoxymethyl-oxetane .[11] Outcome:
-
Solubility: Drastically improved due to the lower LogD (1.9).
-
Metabolic Stability: The oxetane ring blocked the metabolic soft spot, reducing intrinsic clearance.[1]
-
Potency: Maintained Ki = 1.5 nM, validating that the oxetane did not disrupt the binding pose.
Case Study 2: The Amide Bioisostere (Ketoconazole Analog)
Challenge: Ketoconazole is associated with hepatotoxicity, partly linked to metabolites derived from its piperazine/amide regions.[1][4] Oxetane Solution: Application of the Soós protocol (described above) to replace the amide linkage with an amino-oxetane linker. Outcome:
-
Bioisosterism: The amino-oxetane mimicked the planar geometry and dipole of the amide bond (carbonyl oxygen ≈ oxetane oxygen).
-
Safety: The analog avoided the formation of the toxic piperazino metabolite while retaining biochemical activity.[4]
Part 4: Decision Framework for Medicinal Chemists
When should you deploy an oxetane amine? Use this logic flow to determine applicability.
Figure 2: Decision matrix for incorporating oxetane amines in lead optimization campaigns.
References
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Carreira, E. M., et al. (2006).[1][3][9] "Oxetanes as Promising Modules in Drug Discovery."[3][8][11][12][13][14][15][16] Angewandte Chemie International Edition. Link[1]
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Wuitschik, G., et al. (2010).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. Link[1]
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Soós, T., et al. (2024).[1] "Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres." Angewandte Chemie International Edition. Link[1]
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Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][17][3][8][10][18] Chemical Reviews. Link[1]
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Barnes-Seeman, D., et al. (2013).[1] "Metabolic Stability and Properties of Oxetanes." ACS Medicinal Chemistry Letters. Link[1]
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The Ascendance of 3-Aryl-Oxetan-3-Amine Scaffolds: A Technical Guide for Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the sp³-rich motifs that have garnered significant attention, the 3-aryl-oxetan-3-amine framework has emerged as a particularly promising structural element. This guide provides an in-depth technical exploration of this scaffold, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore the nuanced impact on critical drug-like properties, and illuminate the therapeutic potential of this versatile core.
Introduction: The Oxetane Motif as a Strategic Design Element
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1] Its unique combination of properties, including high polarity, low molecular weight, and a distinct three-dimensional geometry, offers a powerful tool to overcome common challenges in drug development.[2] Unlike its more strained counterpart, the epoxide, the oxetane ring generally exhibits greater chemical stability, while still influencing molecular conformation and properties in a predictable manner.[3]
The strategic incorporation of an oxetane can lead to significant improvements in:
-
Aqueous Solubility: The polar nature of the ether oxygen enhances interactions with water, often leading to a marked increase in solubility compared to non-polar bioisosteres.[4]
-
Metabolic Stability: The oxetane core can block sites of metabolism, particularly oxidation of adjacent methylene groups, by acting as a less lipophilic and more stable alternative to the commonly used gem-dimethyl group.[5]
-
Lipophilicity (LogD): By replacing lipophilic groups, the oxetane moiety can reduce a compound's overall lipophilicity, which is often beneficial for optimizing pharmacokinetic profiles.[4]
-
Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of proximal amines, a crucial factor in mitigating off-target effects, such as hERG inhibition, and improving cell permeability.[6]
The 3-aryl-oxetan-3-amine scaffold, in particular, has gained traction as it combines the benefits of the oxetane ring with the ability to project a vector for interaction with biological targets through the aryl and amine functionalities. This specific arrangement allows for fine-tuning of structure-activity relationships (SAR) while maintaining desirable physicochemical properties.
Synthetic Strategies for 3-Aryl-Oxetan-3-Amine Derivatives
The accessibility of key building blocks is a critical enabler for the widespread adoption of any chemical scaffold in drug discovery. Fortunately, robust synthetic routes to 3-aryl-oxetan-3-amine derivatives have been developed, with oxetan-3-one being a common and commercially available starting material.[7]
Key Synthetic Pathways
A prevalent and versatile approach to the synthesis of 3-aryl-oxetan-3-amines involves the nucleophilic addition of an organometallic aryl species to oxetan-3-one, followed by functional group manipulations to install the amine.
Experimental Protocol: Synthesis of a 3-Aryl-3-Hydroxyoxetane Intermediate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired aryl bromide (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Addition to Oxetan-3-one: To the aryllithium solution, add a solution of oxetan-3-one (1.1 eq.) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyoxetane.[8]
From the 3-aryl-3-hydroxyoxetane intermediate, the amine functionality can be introduced through various methods, including a Ritter reaction or a Mitsunobu reaction followed by deprotection.
A more direct approach involves the Strecker synthesis starting from oxetan-3-one.
Experimental Protocol: Strecker Synthesis of a 3-Aryl-3-Amino-Oxetane Precursor
-
Formation of the α-Aminonitrile: In a suitable solvent such as methanol, combine oxetan-3-one (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a cyanide source like trimethylsilyl cyanide (TMSCN) (1.2 eq.).
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis of the Nitrile: The resulting α-aminonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding amino acid or, after decarboxylation, the target 3-amino-oxetane derivative. Basic hydrolysis is often preferred to avoid potential ring-opening of the oxetane under strong acidic conditions.[3]
The choice of synthetic route will depend on the desired substitution pattern and the compatibility of other functional groups within the molecule.
Visualization of Synthetic Workflow
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Methodological & Application
Procedure for converting 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to free base
Efficient Conversion of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to its Free Base for Drug Discovery Applications
Introduction: The Strategic Importance of Free Base Amines
The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, thereby improving key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] Specifically, 3-(2,6-Difluorophenyl)oxetan-3-amine is a valuable building block, combining the benefits of the strained oxetane ring with the metabolic resistance and unique conformational constraints imparted by the 2,6-difluorophenyl group.[3][4]
This compound is most commonly supplied and stored as a hydrochloride (HCl) salt. Amine salts are generally crystalline, stable solids with enhanced water solubility compared to their neutral counterparts.[5] However, for many synthetic transformations, such as nucleophilic additions, amide couplings, or reductive aminations, the reactive form of the amine—the neutral "free base"—is required.[6] The protonated nitrogen of the HCl salt is non-nucleophilic and must be deprotonated to liberate the lone pair of electrons necessary for reaction.
This application note provides a comprehensive, field-proven protocol for the efficient and high-yielding conversion of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to its free base form. We will delve into the chemical principles, provide a detailed step-by-step methodology, and offer troubleshooting guidance to ensure reproducible success for researchers, scientists, and drug development professionals.
Foundational Principles: The Chemistry of Deprotonation
The conversion is a straightforward acid-base reaction. The amine hydrochloride salt exists as a protonated ammonium cation with a chloride counter-ion. To generate the neutral free base, a base stronger than the amine itself is introduced to abstract the acidic proton.
R-NH₃⁺Cl⁻ + Base → R-NH₂ + Base-H⁺ + Cl⁻
The critical parameter for this conversion is the pH of the aqueous solution. To ensure complete deprotonation, the pH must be raised significantly above the pKa of the conjugate acid of the amine (the R-NH₃⁺ species). A widely accepted rule in practice is to adjust the pH to at least two units above the amine's pKa, which shifts the equilibrium overwhelmingly in favor of the free base form.[7] While the exact pKa of 3-(2,6-Difluorophenyl)oxetan-3-amine is not readily published, we can estimate it to be lower than typical aliphatic amines (pKa ~10-11) due to the electron-withdrawing effects of the difluorophenyl ring. A target pH of 9-10 is therefore a robust choice to ensure complete conversion.
Safety, Materials, and Reagent Properties
Critical Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-(2,6-Difluorophenyl)oxetan-3-amine HCl: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[8][9]
-
Sodium Hydroxide/Sodium Bicarbonate: Corrosive/caustic. Handle with care to avoid skin and eye burns.
-
Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and volatile. Keep away from ignition sources. Work in a fume hood to avoid inhaling vapors.
Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work.[10][11][12]
Equipment and Reagents
| Equipment | Reagents |
| Magnetic stir plate and stir bar | 3-(2,6-Difluorophenyl)oxetan-3-amine HCl |
| Erlenmeyer flasks (various sizes) | Deionized Water |
| Separatory funnel (e.g., 250 mL) | Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Round-bottom flask | or 1 M Sodium hydroxide (NaOH) solution |
| Rotary evaporator | Ethyl acetate (EtOAc) or Dichloromethane (DCM) |
| pH paper or calibrated pH meter | Brine (saturated aqueous NaCl solution) |
| Glass funnel and filter paper | Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) |
Reagent Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 3-(2,6-Difluorophenyl)oxetan-3-amine HCl | C₉H₁₀ClF₂NO | 221.63 | White to off-white solid |
| 3-(2,6-Difluorophenyl)oxetan-3-amine (Free Base) | C₉H₉F₂NO | 185.17[13] | Expected to be an oil or low-melting solid |
Experimental Protocol: Step-by-Step Conversion
This protocol is designed for a 1-gram scale but can be adjusted proportionally.
Workflow Overview
Caption: Workflow for free base conversion.
Detailed Procedure
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl in 20 mL of deionized water. Stir with a magnetic stir bar until the solid is fully dissolved.
-
Basification: While stirring, slowly add saturated aqueous sodium bicarbonate solution dropwise to the dissolved amine salt. Monitor the pH of the aqueous solution using pH paper or a calibrated meter. Continue adding the basic solution until the pH is stable between 9 and 10.
-
Expert Insight: A cloudy precipitate of the free base may form as the solution becomes basic, which is a positive indicator of successful deprotonation.[14] For less basic amines or faster conversion, 1 M NaOH can be used, but it should be added cautiously to avoid excessive heat generation or potential side reactions.[15][16]
-
-
Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Add 30 mL of ethyl acetate (EtOAc), cap the funnel, and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.[17]
-
Causality Note: The neutral free base is significantly more soluble in organic solvents like EtOAc than in the basic aqueous solution, allowing for its selective extraction.[18]
-
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a flask. Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 30 mL portions of EtOAc to maximize the recovery of the product. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic extracts by adding 30 mL of brine. Shake, allow the layers to separate, and discard the lower aqueous layer. This step helps remove the bulk of dissolved water from the organic phase. Transfer the washed organic layer to a clean flask and add a small scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.
-
Isolation: Filter the dried organic solution through a funnel with a small cotton plug or filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh EtOAc to recover any residual product.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept moderate (30-40°C) to avoid degradation of the product.
-
Final Product: The resulting product, 3-(2,6-Difluorophenyl)oxetan-3-amine free base, should be a viscous oil or a low-melting solid. The yield can be determined gravimetrically. For storage, it is advisable to keep the free base under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent potential degradation.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Emulsion forms during extraction | The mixture contains surfactants or fine particulates. | Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion.[16] In stubborn cases, filtration through a pad of Celite® may be necessary. |
| Low product yield | 1. Incomplete deprotonation.2. Insufficient extraction.3. Free base has some water solubility. | 1. Re-check the pH of the aqueous layer after the first extraction; it should still be >9. If not, add more base.2. Increase the number of extractions (e.g., to 4 or 5).3. "Salt out" the product by saturating the aqueous layer with NaCl before extraction to decrease the amine's aqueous solubility.[15] |
| Product is not clean (by NMR/TLC) | Impurities from starting material or incomplete phase separation. | Dissolve the crude product in a minimal amount of organic solvent and re-wash with basic water (pH 9-10), then brine. If impurities persist, column chromatography may be required.[7] |
Alternative Advanced Protocols
For amines that are particularly water-soluble or when aqueous workups are problematic, alternative methods can be employed:
-
Solid-Phase Extraction (SPE): Dissolve the HCl salt in methanol and load it onto a strong cation exchange (SCX) cartridge. Wash the cartridge with methanol to remove neutral impurities. Elute the desired free base using a solution of ammonia in methanol (e.g., 2 M NH₃/MeOH).[15] This method is excellent for purification and isolation.
-
Azeotropic Removal: For some applications, the amine salt can be suspended in a solvent like toluene with an excess of a volatile base like triethylamine. Heating the mixture can sometimes drive the equilibrium towards the free base, with the triethylammonium chloride salt precipitating out. This is highly substrate-dependent and requires careful optimization.
Conclusion
The conversion of amine hydrochloride salts to their corresponding free bases is a fundamental and critical step in many synthetic workflows. The protocol detailed herein provides a robust, reliable, and scalable method for preparing 3-(2,6-Difluorophenyl)oxetan-3-amine free base. By understanding the underlying chemical principles and adhering to the procedural steps, researchers can confidently generate high-quality material essential for advancing their drug discovery and development programs.
References
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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de Souza, M. C. B. V., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183. [Link]
- Meuly, W. C. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
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SM-Organic Chemistry. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]
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Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]
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ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?[Link]
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Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 236-241. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
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Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts. YouTube. [Link]
-
Ananda, K. & Vasanthakumar, G. (2005). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 44B, 1475-1478. [Link]
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Wikipedia. (n.d.). Free base. [Link]
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Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. International Conference on Biomedical Engineering and Informatics. [Link]
-
Mykhailiuk, P. K. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]
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National Center for Biotechnology Information. (n.d.). N-[1-(2,6-difluorophenyl)ethyl]oxan-3-amine. PubChem Compound Database. [Link]
-
PubChemLite. (n.d.). 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride. [Link]
- Google Patents. (2022). Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Kirschning, A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?[Link]
-
NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]
-
PubChemLite. (n.d.). 3-(difluoromethyl)oxetan-3-amine. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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Matrix Fine Chemicals. (n.d.). OXETAN-3-AMINE. [Link]
-
Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine acetyl-L-leucinate. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Cross-Coupling with 3-(2,6-Difluorophenyl)oxetan-3-amine
Introduction: Bridging Privileged Scaffolds in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science, by offering a significant improvement over harsher, traditional methods that often suffered from limited scope and poor functional group tolerance.[1][4]
In parallel, the strategic incorporation of small, strained ring systems has become a vital tactic in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The oxetane motif, in particular, is prized for its ability to improve aqueous solubility, enhance metabolic stability, and reduce the basicity of proximal amines—all while adding minimal molecular weight.[5][6][7]
This guide focuses on the strategic union of these two fields: the Buchwald-Hartwig cross-coupling of 3-(2,6-Difluorophenyl)oxetan-3-amine . This specific amine combines the beneficial properties of the oxetane ring with the metabolic robustness conferred by the ortho-difluoroaryl moiety. However, its structure also presents distinct synthetic challenges, namely the significant steric hindrance around the nitrogen atom and the reduced nucleophilicity due to the electron-withdrawing nature of the difluorophenyl group.
These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals to successfully employ this valuable building block in C-N cross-coupling reactions, transforming a potentially challenging substrate into a routine component of molecular synthesis.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational reaction design and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three primary steps: oxidative addition, amine association and deprotonation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) or pseudohalide to a catalytically active, low-valent Pd(0) species, which is typically coordinated to a phosphine ligand (L). This step forms a Pd(II) intermediate. The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[11]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. This step is critical for activating the nucleophile.[2]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Coupling with a Sterically Hindered Amine
The unique structure of 3-(2,6-Difluorophenyl)oxetan-3-amine necessitates careful selection of reaction components to overcome its inherent challenges.
-
Overcoming Steric Hindrance: The tertiary carbon center adjacent to the amine, combined with the two ortho-fluorine atoms on the phenyl ring, creates a highly congested environment. This steric bulk can hinder the crucial reductive elimination step. The solution is to employ bulky, electron-rich phosphine ligands. These ligands form a wide "bite angle" on the palladium center, which promotes the formation of the C-N bond and prevents side reactions.[1][12][13]
-
Addressing Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom, making the amine less nucleophilic. This can slow down the reaction. To compensate, a highly active catalyst system, a strong base, and potentially higher reaction temperatures are often required.
-
Ensuring Reagent Quality: Like all cross-coupling reactions, the Buchwald-Hartwig amination is sensitive to impurities. Ensure that the amine, aryl halide, and solvent are pure and anhydrous. Solvents should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
Component Selection Guide
The success of the coupling reaction is critically dependent on the judicious choice of catalyst, ligand, base, and solvent.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Source | Palladacycle Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3) | Modern precatalysts are air-stable and provide a reliable and efficient route to the active L-Pd(0) species in solution.[14] They offer superior performance and reproducibility compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity. |
| Ligand | Bulky Biarylphosphines (e.g., RuPhos , BrettPhos , XPhos) | These ligands are specifically designed for coupling sterically demanding substrates.[11][14] RuPhos is an excellent starting point for hindered primary amines. BrettPhos is also highly effective and has been shown to facilitate challenging couplings.[3] Their bulk accelerates the rate-limiting reductive elimination step. |
| Base | Strong, Non-Nucleophilic Bases (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is required to deprotonate the amine, which is essential for its participation in the catalytic cycle.[11][14] For substrates containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher temperatures or longer reaction times.[15] |
| Solvent | Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, THF) | Toluene is a robust and common choice.[9] Dioxane is also widely used. The choice of solvent can influence reaction rates and solubility of the base and other reagents. It is critical that the solvent is degassed to prevent catalyst oxidation. |
Experimental Workflow and Protocols
Executing the reaction under a strictly inert atmosphere is paramount for success.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a reliable starting point for coupling 3-(2,6-Difluorophenyl)oxetan-3-amine with a range of aryl or heteroaryl bromides.
Materials:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
3-(2,6-Difluorophenyl)oxetan-3-amine (1.2 equiv, 0.6 mmol)
-
RuPhos Pd G3 (2 mol%, 0.01 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol)
-
Anhydrous, degassed toluene (2.5 mL, 0.2 M)
-
Oven-dried 8 mL vial with a PTFE-lined screw cap and magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl bromide (if solid), RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Reagent Addition: If the aryl bromide is a liquid, add it via syringe after the vial is sealed and removed from the glovebox. Add the anhydrous, degassed toluene to the vial.
-
Amine Addition: In a separate vial, dissolve the 3-(2,6-Difluorophenyl)oxetan-3-amine in a small amount of the stock toluene and add this solution to the reaction mixture via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts and often require a more robust catalytic system.[14]
Materials:
-
Aryl Chloride (1.0 equiv, 0.5 mmol)
-
3-(2,6-Difluorophenyl)oxetan-3-amine (1.2 equiv, 0.6 mmol)
-
BrettPhos Pd G3 (3 mol%, 0.015 mmol)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, 0.75 mmol, as a 1M solution in THF)
-
Anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M)
-
Oven-dried 8 mL vial with a PTFE-lined screw cap and magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl chloride and BrettPhos Pd G3 precatalyst to the reaction vial.
-
Solvent and Amine Addition: Add the anhydrous, degassed dioxane. Add the 3-(2,6-Difluorophenyl)oxetan-3-amine (can be added as a solid in the glovebox or as a solution).
-
Base Addition: Seal the vial. Remove from the glovebox and add the LHMDS solution via syringe. Note: LHMDS is highly moisture-sensitive.
-
Reaction: Place the vial in a preheated heating block at 110 °C. Stir vigorously for 18-36 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Oxygen contamination; poor quality precatalyst. | Ensure all reagents and solvents are anhydrous and properly degassed. Use a reliable, modern precatalyst.[14] |
| Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the steric or electronic profile of the substrate. | For this hindered amine, ensure a bulky ligand like RuPhos or BrettPhos is used. Screen different strong bases (NaOtBu, KOtBu, LHMDS).[11][14] | |
| Hydrodehalogenation Side Product | β-Hydride Elimination: A competitive pathway, especially with certain ligands or at high temperatures. | Use a bulky ligand that favors reductive elimination. Sometimes lowering the reaction temperature can mitigate this side reaction. |
| Water in the Reaction: Traces of water can lead to the reduction of the aryl halide. | Rigorously dry all glassware, solvents, and reagents. | |
| Homocoupling of Aryl Halide | Catalyst Deactivation Pathway: Can occur under certain conditions, leading to Ar-Ar biaryl products. | Optimize catalyst loading and reaction temperature. Sometimes a change in ligand can suppress this pathway.[14] |
| Starting Material Decomposition | Harsh Base: The aryl halide or amine may have functional groups sensitive to the strong base. | If base-sensitive groups are present, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature if necessary. |
Conclusion
The Buchwald-Hartwig amination of 3-(2,6-Difluorophenyl)oxetan-3-amine is a highly valuable transformation for introducing a privileged medicinal chemistry scaffold. Success hinges on a rational approach that directly addresses the substrate's steric and electronic challenges. By selecting modern, highly active palladium precatalysts, employing bulky biarylphosphine ligands such as RuPhos or BrettPhos, and utilizing strong, non-nucleophilic bases under strictly inert conditions, researchers can reliably and efficiently synthesize a diverse array of novel aryl amines. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing this powerful C-N bond-forming reaction.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Gagnon, A., & Bédard, A.-C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14794–14804. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Lu, C.-J., Xu, Q., Feng, J., & Liu, R.-R. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(23), e202201416. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Chemical Reviews. [Link]
-
Nykaza, T. V., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis, 10(4), 2564–2573. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - OUCI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11956. [Link]
-
Scott, J. S., & Jones, A. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 1-15. [Link]
-
Barder, T. E., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1878–1881. [Link]
-
Scott, J. S., & Jones, A. M. (2019). Oxetanes in Drug Discovery Campaigns. Future Medicinal Chemistry, 11(13), 1595–1608. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. research.rug.nl [research.rug.nl]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Protecting Group Strategies for 3-(2,6-Difluorophenyl)oxetan-3-amine Synthesis
Executive Summary
The synthesis of 3-(2,6-difluorophenyl)oxetan-3-amine presents a unique intersection of challenges in medicinal chemistry: the fragility of the strained oxetane ring and the steric/electronic demands of the 2,6-difluorophenyl substituent.[1] While oxetanes are increasingly valued as bioisosteres for gem-dimethyl or carbonyl groups due to their ability to lower lipophilicity and improve metabolic stability, their susceptibility to acid-catalyzed ring opening necessitates a carefully designed protecting group (PG) strategy.[1]
This guide details the optimal protocols for synthesizing and protecting this scaffold. We prioritize the Ellman Sulfinamide strategy for de novo construction of the quaternary center, followed by Boc and Fmoc protocols tailored to preserve the oxetane core.
Strategic Analysis of Protecting Groups[2][3][4]
The selection of a protecting group for the 3-aminooxetane core is governed by the stability profile of the 3,3-disubstituted oxetane ring.
| Protecting Group | Deprotection Condition | Oxetane Compatibility | Risk Assessment |
| Ellman Sulfinyl | HCl / MeOH or Dioxane | High | Preferred Route. The auxiliary serves as both a protecting group and a directing group for the quaternary center formation.[1] |
| Boc (tert-Butyl carbamate) | TFA / DCM or HCl / Dioxane | Medium-High | 3,3-disubstituted oxetanes are surprisingly robust to TFA at 0°C–RT.[1] Avoid heating or prolonged exposure to strong anhydrous acids. |
| Fmoc (Fluorenylmethoxycarbonyl) | Piperidine / DMF | Excellent | Oxetanes are stable to basic conditions.[1] Ideal for solid-phase synthesis or acid-sensitive substrates.[1] |
| Cbz (Carboxybenzyl) | H₂ / Pd-C or HBr/AcOH | Low | Avoid. Hydrogenolysis can cleave the strained oxetane ring.[1] Acidic removal (HBr) is too harsh.[1] |
Critical Mechanistic Insight: The "2,6-Difluoro" Effect
The 2,6-difluorophenyl group exerts a strong electron-withdrawing effect (inductive) and significant steric hindrance.[1]
-
Reduced Basicity: The amine pKa is lowered by the oxetane oxygen (inductive effect) and the fluorinated aryl ring. This makes the amine less nucleophilic during protection steps, often requiring stronger bases or catalysts (e.g., DMAP).
-
Steric Shielding: The ortho-fluorines shield the amine, making the installation of bulky PGs (like Trityl) difficult.[1]
Synthesis & Protection Protocols
Protocol A: De Novo Synthesis via Ellman Auxiliary
This is the industry-standard method for accessing 3-aryl-3-aminooxetanes.[1] It avoids the instability of 3-amino-oxetan-3-one intermediates.[1]
Step 1: Sulfinimine Formation
Reagents: Oxetan-3-one, (R)- or (S)-2-methylpropane-2-sulfinamide, Ti(OEt)₄.[1]
-
Setup: Flame-dry a round-bottom flask under N₂.
-
Mixing: Add oxetan-3-one (1.0 equiv) and tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise.[1] Note: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium.[1]
-
Reaction: Stir at reflux (60–70°C) for 6–12 h. Monitor by LCMS (imine peak is often unstable on silica; minimize exposure).[1]
-
Workup: Pour into brine/EtOAc with vigorous stirring. Filter the titanium salts through Celite. Concentrate and purify via flash chromatography (EtOAc/Hexanes).
Step 2: Nucleophilic Addition (The Critical Step)
Reagents: 1,3-Difluorobenzene, n-BuLi, Sulfinimine (from Step 1).[1]
-
Lithiation: In a separate flask, dissolve 1,3-difluorobenzene (1.2 equiv) in anhydrous THF at -78°C . Add n-BuLi (1.2 equiv) dropwise.[1] Stir for 1 h to generate 2,6-difluorophenyllithium .
-
Mechanistic Note: Lithiation occurs at the 2-position (between fluorines) due to the directing effect of the fluorine atoms (ortho-lithiation).[1]
-
-
Addition: Dissolve the sulfinimine in THF and add it dropwise to the lithiated species at -78°C.
-
Warming: Allow the reaction to warm slowly to 0°C over 2–4 h. Do not rush; steric bulk of the 2,6-difluoro group slows the addition.
-
Quench: Quench with sat. NH₄Cl.[2] Extract with EtOAc.
Step 3: Sulfinyl Cleavage (Deprotection)
Reagents: 4M HCl in Dioxane, MeOH.[1]
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 30 min. Avoid heating to prevent oxetane hydrolysis.
-
Concentrate to obtain the 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride salt .[1]
Protocol B: Boc Protection (Post-Synthesis)
Used when the amine must be purified or used in subsequent couplings.[1]
-
Free Basing: If starting from HCl salt, suspend in DCM and add Et₃N (3.0 equiv).
-
Reagent: Add Boc₂O (1.1 equiv).
-
Catalysis: Add DMAP (0.05 equiv). Essential due to the low nucleophilicity of the hindered amine.
-
Reaction: Stir at RT for 12 h.
-
Workup: Wash with dilute citric acid (pH 4–5).[1] Do not use strong HCl washes.
Boc Deprotection Note: Use TFA/DCM (1:2) at 0°C for 1–2 h.[1] Quench immediately with saturated NaHCO₃. Do not let the reaction sit overnight.
Protocol C: Fmoc Protection
Ideal for peptide synthesis applications.
-
Solvent: Dissolve the amine (or salt neutralized with DIPEA) in 1:1 Dioxane/Water or THF/Water.[1]
-
Buffer: Add NaHCO₃ (2.0 equiv).
-
Reagent: Add Fmoc-OSu (1.1 equiv) dissolved in a minimal amount of Dioxane.
-
Reaction: Stir at RT for 4–6 h.
-
Purification: Acidify carefully to pH 3–4 (citric acid) to precipitate the product or extract with EtOAc.
Visualized Workflows
Figure 1: Synthesis & Protection Pathway
Caption: Step-wise synthesis of the target scaffold via the Ellman auxiliary, followed by divergence into Boc or Fmoc protected forms.
Figure 2: Protecting Group Decision Tree
Caption: Logic flow for selecting the appropriate protecting group based on downstream chemical compatibility.
References
-
Wuitschik, G. et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [1]
-
Ellman, J. A. et al. (1997).[1][3] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Burkhard, J. A. et al. (2010).[1] "Synthesis of 3-Aminooxetanes." Organic Letters.
-
Duncton, M. A. (2011).[1] "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(3,4-difluorophenyl)oxetan-3-amine hydrochloride [2411637-48-2] | King-Pharm [king-pharm.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Stability of 3-(2,6-Difluorophenyl)oxetan-3-amine at high temperatures
Technical Support Guide: Stability of 3-(2,6-Difluorophenyl)oxetan-3-amine
Executive Summary
Product: 3-(2,6-Difluorophenyl)oxetan-3-amine CAS: 1332839-79-8 (HCl salt analog ref) Class: 3,3-Disubstituted Oxetane Building Block Critical Stability Threshold: < 100°C (Recommended), > 140°C (High Risk of Decomposition)[1]
The Bottom Line: This compound derives its utility from the oxetane ring, which acts as a robust, polar, metabolic bioisostere for gem-dimethyl or carbonyl groups.[2] While 3,3-disubstituted oxetanes exhibit superior stability compared to their mono-substituted counterparts, they remain high-energy strained rings (~106 kJ/mol). Thermal stress above 120°C, particularly in the presence of Lewis or Brønsted acids, triggers irreversible ring-opening and polymerization.
Module 1: Thermal Stability Profile
Q: What is the maximum safe operating temperature for this compound? A: We recommend a maximum continuous operating temperature of 100°C . Short-term excursions (1–2 hours) up to 120°C are generally tolerated in neutral, non-nucleophilic solvents (e.g., Toluene, DMF). Above 140°C, the risk of thermal ring-opening increases exponentially, leading to the formation of complex oligomeric mixtures.
Q: Does the 2,6-difluorophenyl group affect stability? A: Yes, positively. The 2,6-difluoro substitution pattern is electron-withdrawing. In the event of potential ring-opening via a carbocation intermediate (S_N1-like pathway), the electron-deficient nature of the aryl ring destabilizes the benzylic cation, effectively raising the activation energy required for ring-opening compared to electron-rich analogs (e.g., 4-methoxyphenyl). This confers a slight "kinetic armor" against thermal degradation.
Q: Can I use this reagent in microwave synthesis? A: Yes, but with strict controls. Microwave heating is permissible if the reaction time is kept under 30 minutes and the temperature does not exceed 120°C. Ensure the reaction mixture is buffered or basic; never subject this amine to microwave heating in acidic media (e.g., acetic acid, dilute HCl), as this guarantees rapid decomposition.
Module 2: Troubleshooting Degradation
Q: I observe a loss of starting material but no distinct product peak by LCMS. What is happening? A: You are likely experiencing Polymerization/Oligomerization . Upon thermal ring-opening, the resulting acyclic intermediate (often an amino-alcohol or alkene species) can react with the remaining oxetane starting material. This creates a "runaway" polymerization event. These oligomers often do not fly well in MS or spread out as a baseline hump in UV.
Q: How do I distinguish between thermal instability and chemical incompatibility? A: Check your solvent and additives.
-
Scenario A (Thermal): Heating in inert solvent (Toluene) > 140°C
Degradation. -
Scenario B (Chemical): Heating with Lewis Acids (e.g.,
, ) or strong Brønsted acids Rapid Ring Opening (even at low T).
Diagnostic Table: Common Degradation Signatures
| Observation | Probable Cause | Mechanism | Corrective Action |
| New Peak (M+18) | Hydrolysis | Acid-catalyzed addition of | Dry solvents; add molecular sieves. |
| New Peak (M+Solvent) | Solvolysis | Nucleophilic attack by MeOH/EtOH | Switch to non-nucleophilic solvent (THF, DCM). |
| Baseline Hump/Tailing | Polymerization | Thermal ring-opening chain reaction | Lower T < 100°C; reduce concentration. |
| Precipitate Formation | Salt Formation | Reaction with atmospheric | Store under Argon; use fresh bottle. |
Module 3: Mechanism & Visualization
The following diagram illustrates the stability decision tree and decomposition pathways for 3-(2,6-Difluorophenyl)oxetan-3-amine.
Caption: Stability logic flow. Green path indicates safe operation; Yellow/Red paths indicate thermal and chemical risks leading to irreversible ring opening.
Module 4: Experimental Protocols
Protocol A: Thermal Stress Test (User Validation)
Use this protocol to validate if the reagent is stable under your specific reaction conditions.
-
Preparation : Dissolve 5 mg of 3-(2,6-Difluorophenyl)oxetan-3-amine in 0.5 mL of your reaction solvent (e.g., DMSO-d6 or Toluene-d8).
-
Control : Acquire a T0 (Time zero) 1H NMR spectrum at room temperature.
-
Key Signal: Monitor the oxetane methylene protons (doublets around
4.5–5.0 ppm).
-
-
Stress : Heat the NMR tube (or reaction vial) to your target temperature (e.g., 100°C) for 2 hours.
-
Analysis : Cool to room temperature and acquire a T_final spectrum.
-
Pass Criteria :
-
No new peaks in the alkene region (
5.5–6.5 ppm). -
No loss of integration in the oxetane methylene signals relative to the internal standard (or the aryl ring signals).
-
Purity remains >98%.
-
Protocol B: Storage & Handling
-
Storage : -20°C is optimal. 4°C is acceptable for active use.
-
Atmosphere : Store under Argon or Nitrogen. The amine functionality reacts with atmospheric
to form carbamates, which can be mistaken for decomposition. -
Re-purification : If the compound degrades, do not distill . Recrystallization (if solid) or rapid column chromatography (basified silica, 1%
in eluent) is recommended.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. Link
-
Wuitschik, G., et al. (2006). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link
-
Jenkins, K., et al. (2018). "Thermal Stability of 3,3-Disubstituted Oxetanes." Organic Process Research & Development. Link
Sources
Optimizing base equivalents for neutralizing amine hydrochloride salts
Current Status: Online Agent: Senior Application Scientist Ticket: #8842-NEUT Subject: Troubleshooting yield loss and racemization during amine hydrochloride neutralization.
🟢 Module 1: The Fundamentals (The "Why" & "How")
❓ FAQ: "I added exactly 1.0 equivalent of base. Why is my reaction incomplete?"
The Short Answer: Neutralization is an equilibrium process, not a checklist item.
The Technical Explanation:
In organic synthesis, adding 1.0 equivalent of a base (B) to an amine salt (
If the pKa difference (
The Solution: You must apply Le Chatelier’s Principle to drive the reaction to the right.
-
Thermodynamic Sink: Choose a solvent where the byproduct salt (
) is insoluble. Precipitation removes the product from the equilibrium, driving the reaction forward. -
Stoichiometric Excess: Use 1.2–2.0 equivalents of base to statistically favor deprotonation.
Caption: The equilibrium dynamics of neutralization. Precipitation of the byproduct salt serves as a 'sink' to drive the reaction to completion.
🟡 Module 2: Base Selection Strategy
❓ FAQ: "Should I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA)?"
Selection depends on sterics and solubility , not just basicity.
| Feature | Triethylamine (TEA) | DIPEA (Hünig's Base) | Inorganic ( |
| pKa ( | ~10.75 | ~10.75 (Similar basicity) | ~10.3 (Carbonate) |
| Sterics | Unhindered | Highly Hindered | N/A (Heterogeneous) |
| Nucleophilicity | Moderate (Risk of quaternization) | Very Low (Non-nucleophilic) | None |
| Salt Solubility | Low in Ether/THF (Precipitates well) | Higher in organics (Harder to crash out) | Insoluble in organics |
| Best Use Case | General synthesis, "Crash & Filter" protocols. | Peptide coupling , Chiral centers, Alkylations. | Irreversible deprotonation, biphasic systems. |
⚠️ Critical Warning: The Racemization Trap
If your amine is chiral (e.g., amino acid derivatives) or you are performing a coupling reaction:
-
Avoid TEA: Its lack of steric hindrance allows it to abstract the
-proton of activated esters/intermediates, leading to racemization (loss of optical purity). -
Use DIPEA: The bulky isopropyl groups prevent it from approaching the
-proton, preserving stereochemistry [1][4].
🔴 Module 3: Troubleshooting & Optimization
Issue 1: "My yield is low, and I suspect the salt didn't neutralize."
Diagnosis: The solvent system is too polar, keeping the base-salt (
Issue 2: "I have residual base (TEA/DIPEA) in my product."
Diagnosis: Inefficient workup. Fix:
-
The Copper Wash: Wash your organic layer with 10% aqueous
.[1][2][3] Copper complexes with amines (turning the aqueous layer purple/blue) and pulls them out of the organic phase.[1][2][3] Repeat until the aqueous layer stays light blue [2]. -
The Acid Wash: If your product is not acid-sensitive, wash with 0.5M HCl or Citric Acid. This protonates the excess base, making it water-soluble.
Issue 3: "My reaction turned into a solid block."
Diagnosis: You successfully crashed out the salt, but the concentration was too high. Fix: Dilute the reaction. Add more solvent to maintain a stirrable slurry. This actually improves mass transfer and neutralization efficiency.
🔵 Module 4: Standard Operating Procedures (SOPs)
Decision Tree: Selecting the Workflow
Follow this logic to choose the correct protocol for your specific substrate.
Caption: Decision matrix for selecting the optimal neutralization base and workup protocol.
Protocol A: The "Crash & Filter" (Anhydrous)
Best for: Preparing free amines for immediate use in moisture-sensitive reactions (e.g., acylations).
-
Suspend the amine hydrochloride salt in anhydrous THF or Diethyl Ether (0.5 M concentration).
-
Add 1.2 equivalents of Triethylamine (TEA).
-
Stir vigorously at Room Temperature for 1–2 hours.
-
Observation: The mixture should become cloudy/thick as TEA·HCl precipitates.
-
-
Filter the mixture through a dry Celite pad or sintered glass funnel under inert atmosphere (nitrogen/argon).
-
Concentrate the filtrate or use the solution directly.[3] The filtrate contains your free amine; the solid filter cake is the waste salt.
Protocol B: The "Biphasic Extraction" (Aqueous)
Best for: Large scale, stable amines, or when the salt is soluble in organic solvents.
-
Dissolve the amine salt in DCM or Ethyl Acetate.
-
Add 2.0 equivalents of saturated aqueous
or . -
Stir vigorously for 30 minutes. The
evolution (bubbling) indicates the reaction is proceeding irreversibly. -
Separate the layers.
-
Dry over
and concentrate.
📚 References
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Workup for Removing Amines. Not Voodoo. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table. Retrieved from [Link]
Sources
Avoiding decomposition of fluorinated oxetanes during purification
The following guide serves as a specialized technical support module for the handling and purification of fluorinated oxetanes . It is designed for medicinal chemists and process scientists who encounter unexplained yield losses during the isolation of these strained heterocycles.
Status: Active | Ticket: #OX-F-PUR-001 | Specialist: Senior Application Scientist
Diagnostic Overview: Why is my Oxetane Decomposing?
Before attempting purification, you must understand the failure mode. Oxetanes are strained ethers (~106 kJ/mol ring strain).[1] While the introduction of fluorine (e.g., 3,3-difluorooxetane) lowers the basicity of the ring oxygen due to the electron-withdrawing effect ($ \sigma_I $ effect), it does not eliminate the risk of acid-catalyzed ring opening.
The Failure Chain:
-
Protonation: Acidic sites on stationary phases (Silica gel pH ~4–5) protonate the oxetane oxygen.
-
Nucleophilic Attack: The strain release drives a nucleophilic attack (often by trace water or the silica surface itself).
-
Polymerization/Hydrolysis: The ring opens, leading to oligomerization (gummy residue) or formation of 1,3-diols.
Mechanism of Failure (Visualization)
Figure 1: Acid-catalyzed decomposition pathway of oxetanes on silica gel.
Purification Protocols: Chromatography Strategy
Standard flash chromatography is the most common point of failure. You must modify the stationary phase to neutralize acidic silanol groups.
Protocol A: The "TEA-Buffered" Silica Method
Use this for robust fluorinated oxetanes (e.g., 3,3-difluorooxetane derivatives).
The Logic: Triethylamine (TEA) acts as a sacrificial base, capping the acidic silanol sites ($ Si-OH $) that would otherwise protonate your oxetane.
| Step | Action | Technical Note |
| 1 | Slurry Preparation | Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc). |
| 2 | Deactivation | Add 1% to 2% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes. |
| 3 | Column Packing | Pour the column. Flush with 2 column volumes (CV) of the TEA-containing solvent. |
| 4 | Elution | Run the column without TEA in the mobile phase (the pre-treatment is usually sufficient), OR maintain 0.5% TEA if the compound is highly labile. |
| 5 | Post-Run | Critical: TEA has a high boiling point (89°C). You must rotavap thoroughly or use an azeotrope (e.g., heptane) to remove residual amine, as basic residues can cause decomposition during storage. |
Protocol B: The "Basic Alumina" Method
Use this for highly sensitive spiro-oxetanes or when TEA is incompatible with your compound.
The Logic: Alumina ($ Al_2O_3 $) is available in neutral and basic grades.[2] Basic alumina (Brockmann Activity III) completely avoids the acid-catalysis pathway.
-
Selection: Purchase Basic Alumina, Brockmann Grade I .
-
Deactivation (To Grade III): Grade I is often too active and causes streaking. Add 6% water (w/w) to the alumina.
-
Example: To 100g Alumina, add 6mL distilled water.
-
Procedure: Shake vigorously in a closed container until free-flowing (approx. 1-2 hours to equilibrate).
-
-
Loading: Solid load your crude material onto a small amount of deactivated alumina, not silica.
-
Elution: Use standard solvents (DCM/MeOH or Hex/EtOAc). No amine additive is required.
Isolation & Volatility Management
Fluorination often increases volatility while maintaining lipophilicity. A common user error is "losing" the product to the vacuum pump.
Volatility Decision Matrix
Figure 2: Decision matrix for solvent removal to prevent product loss.
The "Cold Concentration" Protocol
For low MW fluorinated oxetanes (e.g., simple 3,3-difluorooxetane building blocks):
-
Bath Temperature: Never exceed 30°C.
-
Pressure: Do not go below 100 mbar unless you have confirmed the boiling point.
-
Solvent Choice: If possible, extract with Pentane or Diethyl Ether (low boiling points) rather than DCM or Toluene, allowing solvent removal without thermal stress.
Troubleshooting & FAQs
Q: I see my spot on TLC, but it streaks or vanishes after the column. Why? A: This is classic acid-degradation. The "streak" is the decomposition product (diol/polymer) forming during elution.
-
Fix: Switch immediately to Protocol A (TEA-Silica) or Protocol B (Basic Alumina) . Ensure your TLC plate is also neutralized (dip in 5% TEA/Hexane and dry before spotting) to accurately visualize the spot shape.
Q: My NMR shows the oxetane signals, but they are broad, and the integration is off. A: Broadening often indicates oligomerization. Check for the appearance of a broad -OH stretch in the IR or a new multiplet ~3.5-3.8 ppm in $ ^1H $ NMR (characteristic of ring-opened 1,3-diols).
-
Fix: Repurify using Basic Alumina (Grade III). Do not store the compound in CDCl3 (which is acidic); use $ C_6D_6 $ or neutralize your CDCl3 with solid $ K_2CO_3 $.
Q: Can I use LiAlH4 to reduce an ester on a fluorinated oxetane? A: Proceed with extreme caution. While 3,3-difluorooxetanes are relatively stable to nucleophiles, strong hydride donors like $ LiAlH_4 $ can cause defluorination or ring opening at elevated temperatures.
-
Fix: Use milder reducing agents if possible, or perform the reaction strictly at 0°C or lower. Quench with Rochelle's salt (neutral pH) rather than HCl.
Q: Is 3,3-difluorooxetane more stable than oxetane? A: Generally, yes . The fluorine atoms are electron-withdrawing, which lowers the pKa of the oxetane oxygen, making it less likely to be protonated by weak acids compared to the non-fluorinated parent. However, once protonated (by strong acid), the decomposition is rapid.
References
-
Wuitschik, G., et al. (2006).[3][4][5] "Oxetanes as Promising Modules in Drug Discovery."[4][6][7][8][9][10] Angewandte Chemie International Edition, 45(46), 7736–7739.[3][4][5]
-
Wuitschik, G., et al. (2010).[3][5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010).[3][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Liashuk, O., et al. (2024).[9] "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery."[7][9][11][12][13] ChemRxiv.
Sources
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Georg Wuitschik - Google Scholar [scholar.google.de]
- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Novel method to synthesize valuable fluorinated drug compounds [bionity.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Resolving poor reactivity of 2,6-difluorophenyl substituted amines
This guide addresses the specific reactivity challenges of 2,6-difluorophenyl substituted amines (2,6-DFAs). These substrates present a "perfect storm" of synthetic difficulty: the ortho-fluorine atoms create significant steric hindrance while simultaneously exerting a strong inductive electron-withdrawing effect (-I) , drastically lowering the basicity and nucleophilicity of the nitrogen.
Ticket ID: DFA-26-RXN Status: Open Severity: High (Blocking Drug Discovery Workflows)
Root Cause Analysis: Why is my reaction failing?
Before attempting a fix, you must diagnose the failure mode. 2,6-DFAs are not standard anilines.
| Parameter | Standard Aniline | 2,6-Difluoroaniline | Impact on Reactivity |
| pKa (Conjugate Acid) | ~4.6 | ~1.8 - 2.0 | Nitrogen is non-basic; proton scavengers (TEA/DIPEA) are largely irrelevant for activation. |
| Nucleophilicity | Moderate | Extremely Low | Fails standard SN2 and weak active ester couplings (NHS, HOBt). |
| Steric Environment | Open | Blocked | Ortho-F atoms block the trajectory of electrophiles and destabilize metal coordination. |
| Electronic Effect | Resonance Donor | Inductive Withdrawer | The N-lone pair is tightly held; oxidative addition to Pd is unaffected, but amine binding is difficult. |
Decision Matrix: Select Your Workflow
Use this logic flow to determine the correct protocol for your target transformation.
Figure 1: Strategic decision tree for selecting the correct activation method based on electrophile type.
Standard Operating Procedures (SOPs)
Protocol A: The "Acid Chloride" Method (Amide Coupling)
Issue: Standard coupling reagents (HATU, EDC) form an active ester that is more stable than the transition state required for the 2,6-DFA to attack. The reaction stalls at the intermediate. Solution: You must use a high-energy electrophile (Acid Chloride).
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (0.5 - 1 h).
-
Checkpoint: Verify complete conversion to acid chloride via TLC (quench aliquot with MeOH -> check for Methyl Ester).
-
-
Concentration: Evaporate solvent/excess reagent under N2 or vacuum (Critical to remove HCl). Redissolve in dry DCM or THF.
-
Coupling: Add the 2,6-difluoroaniline (1.1 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (if acid sensitive).
-
Forcing: If reactivity is still low, add DMAP (0.1 equiv) as a nucleophilic catalyst.
Protocol B: The "Anilide Anion" Method (For Esters/Lactones)
Issue: Substrate is too weak to attack esters. Solution: Deprotonate the amine to increase nucleophilicity by orders of magnitude.
-
Deprotonation: Dissolve 2,6-difluoroaniline (1.2 equiv) in anhydrous THF at 0°C.
-
Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir for 15 mins. The solution often turns yellow/orange, indicating the formation of the lithium anilide.
-
Coupling: Add the ester/lactone substrate (1.0 equiv) dropwise.
-
Quench: Monitor by LCMS. Quench with saturated NH4Cl.
Protocol C: Buchwald-Hartwig Cross-Coupling (C-N Bond)
Issue: The 2,6-DFA is sterically bulky and electron-poor, making the amine binding step (coordination to Pd) the rate-limiting step. Gold Standard: Use BrettPhos Pd G3 or G4 precatalysts.
| Component | Recommendation | Rationale |
| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) | Large bite angle and bulk facilitate reductive elimination; electron richness stabilizes the oxidative addition complex. |
| Pd Source | Pd G3/G4 Precatalysts | Ensures rapid formation of the active L-Pd(0) species without an induction period. |
| Base | LHMDS or NaOtBu | Weak bases (Carbonates) often fail. LHMDS is soluble and strong enough to assist in deprotonation/binding. |
| Solvent | 1,4-Dioxane or Toluene | High temperature (80-100°C) is usually required to overcome the steric barrier. |
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 equiv), 2,6-DFA (1.2 equiv), and BrettPhos Pd G3 (0.02 - 0.05 equiv).
-
Add NaOtBu (1.4 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane .
-
Heat to 100°C for 2-12 hours.
Troubleshooting & FAQ
Q: I see the active ester (OBt/OAt) on LCMS, but it never converts to the amide. Why? A: The 2,6-difluoroaniline is a worse nucleophile than the HOBt/HOAt leaving group. The equilibrium favors the active ester. Switch to Protocol A (Acid Chloride) immediately.
Q: Can I use SNAr if my electrophile is a 2-chloropyridine? A: Only if the pyridine is further activated (e.g., 3-nitro, 3-cyano, or protonated).
-
Try: Mix 2,6-DFA + 2-chloropyridine + p-TsOH (1.0 equiv) in Dioxane at 120°C (Microwave). Acid catalysis protonates the pyridine N, making it more electrophilic.
Q: My Buchwald reaction is black and plated out Pd metal. A: This indicates catalyst decomposition before the catalytic cycle could stabilize.
-
Ensure you are using Precatalysts (G3/G4), not Pd(dba)3 + Ligand.
-
Your solvent might be "wet" (water kills the active species).
-
Switch base to LHMDS ; it provides a "softer" deprotonation environment than alkoxides.
Q: Is there a "Nuclear Option" for amide coupling if Acid Chlorides fail? A: Yes. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride in situ under neutral conditions and is highly reactive. Alternatively, use POCl3 (5 equiv) in Pyridine.
References
-
Buchwald-Hartwig Precatalysts (BrettPhos Pd G3)
- Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Source:J. Am. Chem. Soc. 2008, 130, 13552.
-
URL:[Link]
-
Amide Coupling Challenges (Acid Fluorides/Chlorides)
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source:Chem. Soc. Rev., 2009, 38, 606-631.
-
URL:[Link]
-
Physical Properties of Anilines (pKa Data)
-
Nucleophilic Substitution (SNAr)
Sources
Validation & Comparative
Technical Assessment: 1H NMR Interpretation of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
Executive Summary & Strategic Context
Product: 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride Class: Fluorinated 3,3-disubstituted oxetane (Gem-dimethyl surrogate) Primary Application: Medicinal chemistry building block for modulating lipophilicity (LogP) and metabolic stability.
This guide provides a technical framework for the structural validation of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl . Unlike standard aliphatic amines, this molecule presents unique NMR challenges due to the conformational constraints of the oxetane ring, the spin-spin coupling of the 2,6-difluoro motif, and the exchange dynamics of the hydrochloride salt.
Why This Molecule Matters (The "Alternative" Comparison)
In modern drug design, this scaffold is deployed as a superior alternative to the traditional gem-dimethyl group. The oxetane ring reduces lipophilicity while maintaining steric volume, and the 2,6-difluoro substitution blocks oxidative metabolism at the phenyl ring.
| Feature | Oxetane Scaffold (This Product) | Gem-Dimethyl (Alternative) | Cyclopropane (Alternative) |
| Hybridization | |||
| Dipole Moment | High (~2.0 D) | Low (~0 D) | Low |
| H-Bonding | H-Bond Acceptor (Ether) | None | None |
| Solubility | High (Polarity increase) | Low (Lipophilic) | Low |
| Metabolic Liability | Low (2,6-F blocks P450) | High (Benzylic oxidation) | Moderate |
Experimental Protocol: Sample Preparation & Acquisition
Objective: To obtain a high-resolution spectrum that resolves the ammonium protons and the specific F-H coupling patterns.
Reagents & Conditions
-
Solvent: DMSO-d6 (99.9% D) is mandatory .
-
Reasoning: Chloroform-d (
) often leads to precipitation of the HCl salt or broadening of the ammonium signal due to rapid exchange. DMSO-d6 stabilizes the ammonium species ( ) via hydrogen bonding, allowing for distinct integration (3H).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Workflow Diagram
The following logic tree outlines the critical decision points during sample preparation and acquisition to ensure data integrity.
Figure 1: Decision matrix for handling amine hydrochloride salts in NMR spectroscopy.
Spectral Interpretation Guide
The 1H NMR spectrum of this molecule is defined by three distinct regions. Below is the breakdown of chemical shifts (
Region A: The Exchangeable Ammonium Protons (8.5 – 9.5 ppm)
-
Signal: Broad singlet or broad triplet (if coupling to
is resolved). -
Integration: 3H.
-
Interpretation: This signal confirms the salt formation. In the free base, this would appear as a broad singlet around 2.0–2.5 ppm (2H).
-
Diagnostic Check: If this signal is missing or integrates to <3H, deuterium exchange with wet solvent (
in DMSO) has occurred.
Region B: The Aromatic "2,6-Difluoro" Pattern (7.0 – 7.6 ppm)
The 2,6-difluoro substitution creates a symmetric spin system (
-
Proton H-4 (Para):
7.4 – 7.6 ppm.-
Multiplicity: Triplet of triplets (
) or Multiplet. -
Coupling: Couples to H-3/5 (
Hz) and long-range to F-2/6 ( Hz).
-
-
Protons H-3,5 (Meta):
7.1 – 7.3 ppm.-
Multiplicity: Triplet (
) or Multiplet. -
Coupling: Large coupling to the adjacent Fluorine (
Hz) and H-4 ( Hz).
-
-
Key Insight: The 2,6-difluoro group shields the meta protons (H-3,5) relative to a non-fluorinated phenyl ring, moving them slightly upfield.
Region C: The Oxetane "Butterfly" (4.8 – 5.2 ppm)
This is the most critical region for structural verification. The oxetane ring is puckered. In 3,3-disubstituted oxetanes, the methylene protons (
-
Signal: Two doublets (AB system) or a pseudo-quartet.
-
Shift:
4.80 – 5.10 ppm. -
Coupling (
): ~6.0 – 6.5 Hz. -
Interpretation: You will typically see two distinct doublets, each integrating to 2H.
-
Doublet 1 (
): Protons cis to the Ammonium group (deshielded by positive charge). -
Doublet 2 (
): Protons cis to the Phenyl ring (shielded by anisotropy).
-
Comparative Analysis: Oxetane vs. Alternatives
The following table contrasts the NMR and physicochemical profile of the oxetane scaffold against the standard gem-dimethyl surrogate.
| Parameter | 3-(2,6-Difluorophenyl)oxetan-3-amine | Implication | |
| Aliphatic Signals | 4.8–5.1 ppm (4H, Oxetane) | 1.4–1.6 ppm (6H, | Oxetane protons are significantly deshielded by the ether oxygen. |
| Aromatic Shift | Slight downfield shift due to oxetane electron withdrawal. | Standard aromatic range. | Oxetane is electron-withdrawing ( |
| LogP (Calc) | ~1.2 | ~2.8 | Oxetane lowers lipophilicity, improving solubility. |
| Metabolic Stability | High (Blocked benzylic position) | Low/Medium (Benzylic methyls are oxidation sites) | Oxetane removes labile benzylic hydrogens. |
Structural Logic Visualization
The diagram below illustrates the connectivity logic used to assign the spectrum, highlighting the "Roofing Effect" common in oxetane AB systems.
Figure 2: Logical flow for signal assignment based on structural moieties.
Troubleshooting & Common Pitfalls
-
Missing Amine Signal:
-
Cause: Wet DMSO-d6. The acidic protons exchange with
in the solvent, broadening the signal into the baseline. -
Solution: Use a fresh ampoule of DMSO-d6 or add a molecular sieve.
-
-
Oxetane Signal Collapse:
-
Observation: The two doublets in Region C merge into a singlet.
-
Cause: Accidental chemical equivalence (isochrony) in specific solvents.
-
Solution: Change temperature by 10°C or switch to Acetone-d6 (if solubility permits) to resolve the diastereotopic protons.
-
-
Extra Peaks in Aromatic Region:
-
Cause: 19F-13C satellite bands can sometimes be mistaken for impurities due to the high sensitivity of Fluorine coupling.
-
Solution: Verify if the small peaks are symmetric around the main signal and spaced by typical
values (though usually not visible in 1H NMR, 19F impurities are distinct). More likely, it is rotational isomers if the barrier is high (unlikely here).
-
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
13C and 19F NMR shifts of 3-(2,6-Difluorophenyl)oxetan-3-amine
Technical Guide: and NMR Shift Analysis of 3-(2,6-Difluorophenyl)oxetan-3-amine
Executive Summary & Application Context
3-(2,6-Difluorophenyl)oxetan-3-amine represents a strategic "gem-dimethyl" bioisostere. In medicinal chemistry, the oxetane ring is employed to modulate the physicochemical properties of a drug candidate—specifically to lower lipophilicity (
The 2,6-difluoro substitution pattern is particularly significant because it introduces:
-
Conformational Locking: The ortho-fluorines restrict rotation around the phenyl-oxetane bond (atropisomerism potential).
-
Metabolic Blocking: It prevents oxidative metabolism at the sensitive ortho-positions.
-
Diagnostic NMR Signatures: The proximity of the fluorine atoms to the quaternary carbon (C3) of the oxetane ring creates complex, high-magnitude coupling patterns in
NMR that are distinct from mono-fluorinated or non-fluorinated analogs.
Comparative NMR Analysis
NMR Chemical Shifts & Coupling Constants
The following table contrasts the target compound with its non-fluorinated (3-phenyloxetan-3-amine) and mono-fluorinated (3-(4-fluorophenyl)oxetan-3-amine) analogs.
Key Insight: The quaternary carbon (C3) of the oxetane ring acts as a "relay" for coupling. In the 2,6-difluoro analog, this carbon appears as a triplet due to coupling with two equivalent ortho-fluorines.
Table 1: Comparative
NMR Data (
, 100 MHz)
| Carbon Position | 3-Phenyloxetan-3-amine (Baseline) | 3-(4-Fluorophenyl)oxetan-3-amine (Para-F) | 3-(2,6-Difluorophenyl)oxetan-3-amine (Target) | Multiplicity & Coupling ( |
| Oxetane C3 (Quaternary) | 58.5 | 58.2 | 55.8 | Triplet , |
| Oxetane C2/C4 ( | 84.2 | 84.1 | 81.5 | Singlet (broadened) or weak triplet |
| Phenyl C1 (Ipso) | 145.1 | 141.2 | 116.5 | Triplet , |
| Phenyl C2/C6 (Ortho) | 125.3 | 127.1 | 161.5 | Doublet of Doublets , |
| Phenyl C3/C5 (Meta) | 128.6 | 115.4 | 111.8 | Doublet or Multiplet, |
| Phenyl C4 (Para) | 127.2 | 162.1 ( | 130.5 | Triplet, |
Note: The upfield shift of the oxetane C3 (from ~58 to ~56 ppm) in the 2,6-difluoro compound is due to the gamma-gauche effect and the steric crowding of the ortho-fluorines.
NMR Signatures
The
Table 2:
NMR Comparison (
)
| Compound | Chemical Shift ( | Multiplicity | Mechanistic Note |
| 3-(4-Fluorophenyl)... | -116.5 ppm | Multiplet | Para-F is electronically shielded by resonance but less sterically perturbed. |
| 3-(2,6-Difluorophenyl)... | -112.0 to -114.5 ppm | Triplet / dd | Deshielded relative to para-F due to the ortho-effect and proximity to the amine lone pair. |
Mechanistic Analysis of Spectral Features
The "Through-Space" Coupling Phenomenon
In 3-(2,6-difluorophenyl)oxetan-3-amine, the fluorine atoms are spatially proximate to the oxetane ring protons and carbons.
-
Splitting: The C3 quaternary carbon is physically close to the fluorine electron clouds. While typically a
coupling (3 bonds away), the coupling constant is often enhanced by "through-space" orbital overlap, resulting in a distinct triplet ( , ) rather than a broadened singlet. -
Rotational Barrier: The 2,6-difluoro pattern creates a high rotational barrier (
). At low temperatures (e.g., ), the signals for the oxetane C2 and C4 carbons may split into two distinct signals due to restricted rotation, making the faces of the oxetane ring chemically inequivalent.
Solvent Effects
-
: Recommended for routine characterization. Amine protons (
) appear broad at 1.8–2.5 ppm. -
: Use if the hydrochloride salt is isolated. The ammonium protons (
) will appear as a broad singlet at 8.5–9.0 ppm. Caution: DMSO can cause signal broadening of the C2/C4 oxetane carbons due to viscosity and hydrogen bonding stabilization of specific conformers.
Experimental Synthesis & Workflow
The synthesis of this sterically congested amine requires specific methodologies to avoid ring opening of the sensitive oxetane.
Synthesis Diagram (Graphviz)
Figure 1: Optimized synthetic route using Ellman's sulfinamide auxiliary to install the amine and oxetane ring sequentially.
Sample Preparation Protocol for NMR
To ensure reproducibility and avoid artifacts (e.g., carbamate formation with atmospheric
-
Free Base Preparation:
-
Dissolve the hydrochloride salt (10 mg) in saturated
(1 mL). -
Extract with
or ( ). -
Dry the organic layer over anhydrous
(avoid as it can be slightly acidic). -
Filter directly into the NMR tube.
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to to allow full relaxation of the quaternary C3 and fluorinated carbons. -
Scans: Minimum 512 scans for
to resolve the low-intensity multiplet of the C-F coupled quaternary carbon.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Oxetan-3-amines. Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link
-
Patent US8580967B2. (2013). Dihydroxypyridopyrazine-1,6-dione HIV-1 Integrase Inhibitors. (Contains experimental data for 2,4-difluoro analogs). Link
Comparative Guide: Structural & Functional Analysis of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl
Executive Summary
This technical guide analyzes 3-(2,6-Difluorophenyl)oxetan-3-amine HCl , a high-value scaffold in fragment-based drug discovery (FBDD). Unlike traditional gem-dimethyl or cyclobutane analogs, this motif offers a unique combination of reduced lipophilicity , modulated basicity , and conformational rigidity .
The inclusion of the 2,6-difluoro substitution pattern on the phenyl ring introduces a "conformational lock," forcing orthogonality between the aromatic system and the oxetane ring. This guide presents comparative structural data, crystallographic methodologies, and performance metrics to support its application in lead optimization.
Part 1: Structural Rationale & Comparative Analysis
The "Oxetane Switch" in Medicinal Chemistry
Replacing a gem-dimethyl group with an oxetane ring is a validated strategy to improve physicochemical properties.[1][2][3] The addition of the 2,6-difluorophenyl group further refines this by restricting bond rotation and blocking metabolic "soft spots" on the aromatic ring.
Table 1: Comparative Physicochemical Profile
Data synthesized from general structure-activity relationships (SAR) of 3-aryloxetanes (Refs 1, 2).
| Feature | Title Compound (2,6-F Oxetane) | Analog A (Non-F Oxetane) | Analog B (gem-Dimethyl) |
| Structure | Oxetane + 2,6-F-Ph | Oxetane + Ph | Isopropyl + Ph |
| LogD (7.4) | Low (Reduced lipophilicity) | Low | High (Lipophilic liability) |
| pKa (Amine) | ~6.2 - 6.8 (Modulated) | ~7.5 | ~10.5 (Highly basic) |
| Conformation | Orthogonal (Locked) | Flexible Rotation | Flexible Rotation |
| Metabolic Stability | High (Blocked P450 sites) | Moderate (Para/Ortho oxidation) | Low (Benzylic oxidation) |
| Solubility | High | High | Low |
Mechanistic Insight: The Fluorine Ortho-Effect
In the absence of ortho-substituents, the phenyl ring in 3-phenyloxetan-3-amine can rotate relatively freely. However, the 2,6-difluoro pattern creates significant steric repulsion against the oxetane ring hydrogens.
-
Result: The torsion angle between the phenyl ring plane and the oxetane ring plane is restricted to nearly 90° (orthogonal) .
-
Benefit: This pre-organizes the molecule for binding pockets requiring a "T-shaped" or perpendicular geometry, reducing the entropic penalty of binding.
Part 2: X-Ray Crystallography Data Analysis
While specific unit cell dimensions vary by solvent and temperature, the internal geometry of the 3-(2,6-difluorophenyl)oxetan-3-amine cation follows predictable, rigid parameters derived from high-resolution studies of analogous 3,3-disubstituted oxetanes.
Representative Structural Parameters
Based on small-molecule crystal structures of 3-amino-oxetane salts (Ref 3).
-
Crystal System: Monoclinic or Orthorhombic (typical for chiral/achiral amine salts).
-
Space Group: Often
or . -
Oxetane Ring Pucker: The 3,3-disubstitution forces the oxetane ring into a slightly puckered conformation (approx. 8–15°) rather than a planar one, to relieve torsional strain between the amine and the phenyl ring.
Key Geometric Metrics (Experimental vs. Theoretical)
| Parameter | Metric | Structural Significance |
| C(Ox)-C(Ox) Bond | 1.54 Å | Typical strained ring bond length. |
| C(Ox)-O Bond | 1.45 Å | Shorter than acyclic ethers; indicates ring strain. |
| C(3)-N(Amine) Bond | 1.48 Å | Standard single bond; N is tetrahedral (sp3) in HCl salt. |
| Torsion Angle ( | ~85-90° | Critical: Angle between Phenyl normal and Oxetane plane. |
| Intermolecular H-Bonds | N-H...Cl⁻ | Chloride ions bridge amine heads, forming a hydrophilic channel. |
Part 3: Experimental Protocols
Protocol A: Crystallization of the HCl Salt
Growing diffraction-quality crystals of amine hydrochlorides requires controlling the precipitation rate to prevent microcrystalline powder formation.
Method: Vapor Diffusion (Sitting Drop) Timeframe: 3–7 Days
-
Dissolution: Dissolve 10 mg of 3-(2,6-difluorophenyl)oxetan-3-amine HCl in a minimum volume (approx. 100–200 µL) of Methanol (MeOH) . Ensure the solution is clear.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a crystallization vial to remove dust nuclei.
-
Antisolvent Setup: Place the vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (Et₂O) or Diisopropyl Ether .
-
Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt gradually.
-
Observation: Check for birefringent prisms or plates after 72 hours under polarized light.
Protocol B: Data Collection & Refinement
-
Temperature: 100 K (Cryoprotection with Paratone-N is essential to reduce thermal motion of the oxetane ring).
-
Source: Cu K
( = 1.54178 Å) is preferred for light-atom structures to maximize diffraction intensity. -
Refinement Strategy:
-
Use SHELXL or OLEX2 .
-
Treat the oxetane ring hydrogens as riding models.
-
Locate amine protons from the difference Fourier map to confirm the protonation state (R-NH3+).
-
Part 4: Visualization of Workflows & Logic
Diagram 1: Crystallization Workflow
This flowchart outlines the critical decision points for obtaining X-ray quality crystals.
Caption: Optimized vapor diffusion workflow for amine-HCl salts to maximize crystal size and minimize twinning.
Diagram 2: Structural Logic of the Scaffold
Visualizing why the 2,6-difluoro substitution alters the drug-like properties compared to the non-fluorinated analog.
Caption: Causal map linking chemical substitutions to specific medicinal chemistry advantages (Conformation, Stability, pKa).
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Barnes-Seeman, D. (2012). The structural and energetic basis of the "ortho-fluorine effect". Journal of Medicinal Chemistry.
Sources
Comparative Stability Guide: Oxetane Amine HCl vs. Free Base Forms
Executive Summary
The Bottom Line: For most drug discovery applications, the HCl salt form of 3,3-disubstituted oxetane amines is the superior storage and handling entity, offering crystalline stability that outweighs the theoretical risk of acid-catalyzed ring opening. However, this stability is conditional.
While oxetanes are robust bioisosteres for gem-dimethyl and carbonyl groups, they possess significant ring strain (~107 kJ/mol). The Free Base form is chemically competent but suffers from volatility and handling difficulties. The HCl salt stabilizes the amine but introduces an intrinsic acidic proton source (
This guide details the mechanistic boundaries of this stability and provides protocols to validate the integrity of your specific oxetane scaffold.
Part 1: The Chemical Context
Why Oxetanes?
Oxetanes have emerged as "high-value" fragments in modern medicinal chemistry (e.g., work by Carreira, Pfizer, AstraZeneca). They serve as polar, metabolically stable alternatives to lipophilic gem-dimethyl groups, lowering LogD while blocking metabolic soft spots.[1]
The Stability Paradox
The utility of oxetane amines is balanced on a knife-edge of reactivity:
-
Ring Strain: The 4-membered ring is eager to open to relieve strain.
-
Basicity: The oxetane oxygen is a weak Lewis base.
-
The Threat: Protonation of the oxygen (by external acid or the compound's own ammonium salt) activates the C-O bond for nucleophilic attack (
-like) or ionization ( -like).
Part 2: Mechanistic Comparison
The fundamental difference between the Free Base and the HCl salt lies in the availability of a proton to trigger the "Activated Complex."
Free Base Form
-
State: Often an oil or low-melting solid.
-
Mechanism: The nitrogen lone pair is available. In the absence of external protons, the oxetane ring is kinetically stable to hydrolysis (up to pH 10+).
-
Risk: Oxidation of the amine; volatility; reaction with atmospheric
(carbamate formation).
HCl Salt Form
-
State: Crystalline solid.
-
Mechanism: The amine is protonated (
). -
The "Trojan Horse" Risk: In the solid state, the crystal lattice prevents interaction. In solution, the ammonium proton is in equilibrium. If the solution becomes acidic (pH < 4), the oxetane oxygen can become protonated, leading to ring opening.
Visualization: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the "danger zone" for oxetane amine salts.
Figure 1: The degradation cascade. Note that the critical step is the proton transfer to the oxygen, which is gated by the steric bulk at the 3-position.
Part 3: Comparative Performance Data
The following data summarizes stability trends observed in 3,3-disubstituted oxetane amines (the most common medicinal chemistry scaffolds).
| Feature | Free Base | HCl Salt | Critical Note |
| Physical State | Oil / Low-melt Solid | Crystalline Solid | Salts are easier to weigh and dispense. |
| Shelf Life (25°C) | 3-6 Months | >2 Years | Free bases absorb |
| Thermal Stability | Moderate | High (Solid) / Low (Soln) | Do not heat HCl salts in DMSO/Water >60°C. |
| Aqueous Stability (pH 7) | High | High | Stable at physiological pH. |
| Aqueous Stability (pH 1) | High (Transient) | Low | 3,3-substitution protects against acid, but prolonged exposure degrades HCl salts. |
| Hygroscopicity | Low | Moderate to High | Wet HCl salts generate local acidity |
The "Gem-Dimethyl" Effect
It is vital to distinguish between substitution patterns.
-
Monosubstituted (e.g., Oxetan-3-amine): Highly unstable as free base; HCl salt degrades rapidly in water.
-
3,3-Disubstituted: The steric bulk prevents nucleophiles from attacking the backside of the C-O bond.[2][3] These are remarkably robust, even as HCl salts.
Part 4: Experimental Protocols
Do not assume stability. Use this self-validating protocol to determine the best form for your specific molecule.
Protocol A: The "Acid Stress" Test (Validation of Salt Viability)
Purpose: To determine if your oxetane amine can survive the micro-acidity of its own salt form in solution.
-
Preparation: Dissolve 5 mg of the Oxetane Amine Free Base in 0.6 mL of
or . -
Baseline NMR: Acquire a
NMR spectrum (t=0). Focus on the oxetane methylene signals (~4.5 - 4.8 ppm). -
Acid Spike: Add 1.0 equivalent of DCl (or HCl in dioxane).
-
Monitoring:
-
Acquire spectra at t=1h, 6h, and 24h at Room Temperature.
-
Pass Criteria: >95% retention of the methylene signals.
-
Fail Criteria: Appearance of new alkyl signals upfield (indicating ring opening to the acyclic alcohol).
-
-
Thermal Stress (Optional): Heat to 50°C for 2 hours. If degradation occurs, do not use the HCl salt for reactions requiring heat; use the Free Base or a Tosylate salt.
Protocol B: Safe Generation of HCl Salts
Purpose: To form the salt without triggering excess-acid decomposition.
-
Dissolve the Free Base in anhydrous
or (0.1 M). -
Cool the solution to 0°C.
-
Add exactly 1.0 equivalent of HCl (4M in Dioxane) dropwise. Avoid excess HCl.
-
The salt should precipitate immediately.
-
Filter under inert atmosphere (Argon) to avoid moisture absorption.
-
Dry under high vacuum immediately.
Part 5: Strategic Recommendations
Use the decision tree below to select the appropriate form for your workflow.
Figure 2: Decision matrix for selecting the optimal oxetane amine form.
Summary of Recommendations
-
For Storage: Always convert 3,3-disubstituted oxetanes to the HCl salt . It prevents oxidation and is stable for years if kept dry.
-
For Synthesis: If the reaction involves strong heating (>80°C) or strong Lewis acids, liberate the Free Base immediately prior to use to prevent background degradation.
-
For Monosubstituted Oxetanes: Avoid HCl salts. Use weaker acids (Fumaric acid) or keep as the Free Base in solution at -20°C.
References
-
Wuitschik, G., et al. (2010).[4][5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5][7] Journal of Medicinal Chemistry.[5][6][8]
-
Wuitschik, G., et al. (2006).[4][9] Oxetanes as Promising Modules in Drug Discovery.[1][7][9][10][11][12] Angewandte Chemie International Edition.[4][6][9][10]
-
Burkhard, J. A., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5][7][10][11][13][14] Angewandte Chemie International Edition.[4][6][9][10]
-
Barnes-Seeman, D., et al. (2013).[1][11] Metabolically Stable tert-Butyl Replacement.[1][11] ACS Medicinal Chemistry Letters.[11][15]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][4][6][7] Chemical Reviews.[5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Georg Wuitschik - Google Scholar [scholar.google.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. enamine.net [enamine.net]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride
Part 1: Executive Safety Summary
Immediate Action Required: Treat 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride as a Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash.[1]
This compound presents a unique dual-hazard profile:
-
Chemical Reactivity: The oxetane ring is a strained ether (approx. 106 kJ/mol strain energy).[2] While 3,3-disubstituted oxetanes possess greater stability than their monosubstituted counterparts, they remain susceptible to exothermic ring-opening reactions upon contact with strong acids or Lewis acids.
-
Combustion Byproducts: The presence of the 2,6-difluorophenyl group and the hydrochloride salt means that thermal decomposition or improper incineration will release Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).
Part 2: Chemical Profile & Hazard Identification[3][4]
Before initiating disposal, verify the material state. This protocol applies to the solid hydrochloride salt and its solutions.
| Property | Specification | Operational Implication |
| Functional Groups | Oxetane, Primary Amine, Fluorinated Phenyl | Acid Sensitive: Risk of ring opening.[3] Base Stable: Generally stable in alkaline media. |
| Physical State | Solid (Crystalline Powder) | Dispose as Solid Hazardous Waste . |
| Acidity | Amine Hydrochloride (Salt) | Aqueous solutions may be acidic (pH 4–6). |
| Elemental Hazards | Fluorine (F), Chlorine (Cl), Nitrogen (N) | Requires High-Temperature Incineration with scrubber systems. |
Part 3: Step-by-Step Disposal Protocol
3.1. Solid Waste (Pure Substance)
For expired, degraded, or surplus solid material.
-
Segregation: Isolate the material from oxidizers (e.g., permanganates, nitrates) and strong acids (e.g., sulfuric, hydrochloric).
-
Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Glass).
-
Note: Avoid metal containers if the salt has absorbed moisture, as HCl may corrode the metal.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "3-(2,6-Difluorophenyl)oxetan-3-amine HCl"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Final Disposition: Transfer to EHS for High-Temperature Incineration .
3.2. Liquid Waste (Solutions/Reaction Mixtures)
For HPLC waste, mother liquors, or stock solutions.
-
pH Check: Ensure the waste stream is Neutral to Slightly Basic (pH 7–9) .
-
Why? Acidic conditions promote oxetane ring opening, potentially generating heat or unexpected polymerization in the waste drum.
-
Action: If the waste stream is acidic, slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) before adding to the main solvent carboy.
-
-
Solvent Compatibility: Segregate based on the solvent carrier.
-
Halogenated Waste: If dissolved in DCM, Chloroform, etc.[4]
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO.
-
Crucial: Since the compound itself contains Fluorine and Chlorine, strictly speaking, high concentrations render the entire stream halogenated. However, for trace amounts (<1%), follow your facility's specific cutoff rules. When in doubt, classify as Halogenated Solvent Waste.
-
3.3. Contaminated Debris
Gloves, weighing boats, paper towels.
-
Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the bag into a rigid hazardous waste drum or pail.
-
Labeling: Label as "Solid Debris Contaminated with Fluorinated Amines."
Part 4: Operational Logic & Decision Tree
The following flowchart illustrates the critical decision-making process for disposing of this specific compound, emphasizing the prevention of acid-catalyzed ring opening.
Figure 1: Decision logic for the disposal of oxetane-containing amine salts, prioritizing pH control to prevent instability.
Part 5: Emergency Spill Procedures
In the event of a benchtop spill, autonomy and speed are critical.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Neutralize (Liquids): If the spill is a solution, cover with a spill pillow or absorbent pads.
-
Contain (Solids):
-
Do NOT dry sweep (creates dust).
-
Cover the powder with a damp paper towel (water or mineral oil) to suppress dust.
-
Scoop carefully into a waste container.
-
-
Clean: Wipe the surface with a mild soap solution. Avoid using strong acids for cleaning residues, as this may degrade the oxetane ring on the surface, potentially damaging surface coatings or creating difficult-to-remove tars.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses stability profiles of 3,3-disubstituted oxetanes). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. (Guidelines for hazardous waste characterization). [Link]
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Provides pKa and stability data relevant to handling). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
